Manicol
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.3 g/mol |
IUPAC名 |
(2R)-5,6-dihydroxy-9-methyl-2-prop-1-en-2-yl-1,2,3,4-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C15H18O3/c1-8(2)10-4-5-11-12(7-10)9(3)6-13(16)15(18)14(11)17/h6,10H,1,4-5,7H2,2-3H3,(H2,16,17,18)/t10-/m1/s1 |
InChIキー |
XZCVMNQLRNHDOD-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC(=O)C(=C(C2=C1C[C@@H](CC2)C(=C)C)O)O |
正規SMILES |
CC1=CC(=O)C(=C(C2=C1CC(CC2)C(=C)C)O)O |
同義語 |
manicol |
製品の起源 |
United States |
Foundational & Exploratory
Manicol: An In-depth Technical Guide on its Mechanism of Action on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies.[1][2] The HIV-1 reverse transcriptase (RT) is a cornerstone of antiretroviral drug development, with a substantial number of approved drugs targeting its polymerase activity.[1][3][4] However, the emergence of drug-resistant viral strains underscores the urgent need for inhibitors with novel mechanisms of action.[2][5] Manicol, an α-hydroxytropolone, has been identified as a potent and specific inhibitor of the ribonuclease H (RNase H) activity of HIV-1 RT in vitro.[6] This document provides a comprehensive technical overview of the mechanism of action of this compound on HIV-1 RT, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.
Core Mechanism of Action
HIV-1 RT is a multifunctional enzyme possessing both DNA polymerase and RNase H activities, both of which are essential for the conversion of the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome.[4][7][8] While most RT inhibitors target the polymerase function, this compound specifically inhibits the RNase H domain.[4][6] The RNase H active site contains a DEDD motif and requires two divalent metal ions, typically Mg²⁺, for its catalytic activity.[9] this compound, as an α-hydroxytropolone, acts as a divalent metal-chelating agent, thereby disrupting the catalytic function of the RNase H active site.[6]
Crystallographic studies have revealed that this compound binds directly to the RNase H active site of the p66 subunit of HIV-1 RT.[6] This binding is stabilized by interactions with the two catalytic metal ions.[6] Interestingly, while this compound itself primarily targets the RNase H domain, some of its synthetic analogs have been shown to also inhibit the DNA polymerase activity, suggesting the potential for dual-site inhibition.[6]
Quantitative Data Summary
The inhibitory activity of this compound and its analogs has been quantified through various in vitro assays. The following table summarizes the key findings from published research.
| Compound | Target Activity | IC50 (µM) | Antiviral Activity (Cell Culture) | Notes | Reference |
| This compound | HIV-1 RT RNase H | Potent (specific value not provided in abstract) | Ineffective | Potently and specifically inhibits RNase H in vitro but lacks efficacy in reducing virus replication in culture. | [6] |
| This compound Analogs | HIV-1 RT RNase H & DNA Polymerase | Varies by analog | Exhibited antiviral activity at non-cytotoxic concentrations | Can occupy an additional site in or around the DNA polymerase catalytic center. | [6] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of biochemical assays and structural biology techniques.
1. HIV-1 RT RNase H Inhibition Assay:
-
Objective: To determine the in vitro inhibitory activity of compounds against the RNase H activity of HIV-1 RT.
-
Methodology:
-
Recombinant HIV-1 RT (p66/p51 heterodimer) is purified.
-
A substrate mimicking the RNA/DNA hybrid intermediate of reverse transcription is prepared. This is often a radiolabeled RNA hybridized to a DNA template.
-
The enzymatic reaction is initiated by adding the HIV-1 RT to a reaction mixture containing the substrate, buffer, and divalent cations (e.g., MgCl₂).
-
The test compound (this compound or its analogs) is added at varying concentrations.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The reaction is stopped, and the undigested substrate is separated from the cleaved RNA products, typically using trichloroacetic acid (TCA) precipitation followed by filtration or gel electrophoresis.
-
The amount of radioactivity in the cleaved products is quantified to determine the percentage of inhibition.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. X-ray Crystallography:
-
Objective: To determine the three-dimensional structure of this compound in complex with HIV-1 RT.
-
Methodology:
-
Crystals of the HIV-1 RT p66/p51 heterodimer are grown.
-
The crystals are soaked in a solution containing this compound and, in some cases, a non-nucleoside reverse transcriptase inhibitor (NNRTI) to stabilize the enzyme.
-
X-ray diffraction data are collected from the soaked crystals using a synchrotron radiation source.
-
The diffraction data are processed to determine the electron density map of the protein-ligand complex.
-
The structure is built into the electron density map and refined to obtain a high-resolution model of the binding pose of this compound in the RNase H active site.[6]
-
Visualizations
Diagram 1: this compound's Mechanism of Action on HIV-1 RT
Caption: this compound's chelation of metal ions in the RNase H active site.
Diagram 2: Experimental Workflow for this compound's Activity Assessment
Caption: Workflow for this compound's inhibitory characterization.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a new class of antiretroviral drugs targeting the RNase H activity of HIV-1 RT.[6] While this compound itself shows limited antiviral activity in cell culture, its potent in vitro inhibition of RNase H and the antiviral efficacy of its analogs highlight the potential of the α-hydroxytropolone scaffold.[6] The crystallographic data provides a structural basis for future structure-based drug design efforts aimed at improving the potency, specificity, and cellular activity of these compounds.[6] Further research should focus on optimizing the pharmacokinetic properties of this compound analogs to enhance their antiviral activity in vivo and exploring the potential for dual-site inhibitors that target both the RNase H and polymerase domains of HIV-1 RT.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Activity and Structural Analysis of Novel α-Hydroxytropolone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Manicol: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: Manicol is a naturally occurring sesquiterpenoid hydroxytropolone that has garnered significant interest due to its potent and specific inhibitory activity against the ribonuclease H (RNase H) function of human immunodeficiency virus reverse transcriptase (HIV RT).[1] Initially isolated from Dulacia guianensis, its unique chemical structure and biological activity have prompted extensive research into its synthesis and derivatization to develop more effective antiviral agents.[2][3] This document provides an in-depth overview of the discovery, structural elucidation, synthesis, and biological importance of this compound, presenting key data in a structured format for researchers in the field.
Discovery and Structural Elucidation
This compound was first isolated from the Guyanan tree Dulacia guianensis (of the Olacaceae family).[2][4] Initial structural assignment suggested it was a eudesmane-type sesquiterpene acid with an aromatic A-ring.[4] However, subsequent and more detailed analysis, including X-ray crystallography, led to a revised structure, identifying this compound as a sesquiterpenoid hydroxytropolone.[3]
The definitive chemical structure of this compound is 5,7-dihydroxy-2-isopropenyl-9-methyl-1,2,3,4-tetrahydro-benzocyclohepten-6-one.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₃ | [5] |
| Molecular Weight | 246.30 g/mol | [5] |
| CAS Number | 76235-60-4 | [5] |
Synthesis of this compound
The unique seven-membered ring of the α-hydroxytropolone core and the appended chiral side-chain make the total synthesis of this compound a significant chemical challenge.[3][6] Several synthetic strategies have been explored by various research groups.
One notable approach involves a cyclopropanation/ring-opening strategy to construct the core seven-membered tropolone ring.[6] Other synthetic efforts have focused on leveraging cycloaddition reactions, such as a (5+2) cycloaddition, to form the key structural framework.[7]
Further research has also explored the derivatization of the this compound scaffold. The terminal alkene on the isopropenyl side chain has been a key target for modification through reactions like epoxidation, ozonolysis, and dihydroxylation, allowing for the synthesis of a variety of analogs.[1][6]
Workflow for this compound Derivatization:
Below is a generalized workflow for the synthesis of this compound derivatives, based on common strategies employed in the literature.[1][6]
Caption: General workflow for the derivatization of this compound via its epoxide intermediate.
Biological Activity and Mechanism of Action
This compound's primary biological activity is the potent and specific inhibition of the RNase H activity of HIV reverse transcriptase.[1] RNase H is a critical enzyme for retroviral replication, responsible for degrading the RNA strand of RNA-DNA hybrids, making it a key target for antiretroviral therapy.
The mechanism of inhibition involves the α-hydroxytropolone pharmacophore of this compound, which chelates the two divalent metal cations (typically Mg²⁺ or Mn²⁺) present in the RNase H active site.[1] This action prevents the enzyme from performing its catalytic function.
Signaling Pathway and Inhibition Mechanism:
The following diagram illustrates the simplified mechanism of this compound's inhibitory action on the HIV RNase H active site.
Caption: this compound inhibits HIV RNase H by chelating essential metal ions in the active site.
While this compound is a potent inhibitor in in vitro enzymatic assays, it has shown to be ineffective at reducing viral replication in cell cultures, possibly due to poor cellular penetration or other factors.[1] This has driven the effort to synthesize derivatives with improved pharmacological properties.[1][6]
Table 2: Biological Activity of this compound and Selected Derivatives
| Compound | Target | IC₅₀ (µM) | Antiviral Activity (Cell-based) | Cytotoxicity | Reference |
| This compound | HIV-1 RT RNase H | 0.45 | Ineffective | Low | [1] |
| This compound Epoxide | HIV-1 RT RNase H | 0.45 | Not Reported | Not Reported | [1] |
| Various Analogs | HIV-1 RT RNase H | < 2 | Some activity observed | Non-cytotoxic concentrations | [1][6] |
Experimental Protocols
This section provides a general methodology for the synthesis of this compound derivatives as described in the literature.[1]
Protocol 1: Synthesis of this compound Epoxide (16)
-
Starting Material: this compound is synthesized or isolated according to previously reported procedures.
-
Reaction: this compound is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent (e.g., dichloromethane).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield this compound epoxide.
Protocol 2: Synthesis of Amino-alcohol Analogs (e.g., 1-5)
-
Reactants: this compound epoxide is dissolved in an appropriate solvent.
-
Catalyst: A stoichiometric amount of lithium perchlorate (LiClO₄) is added.
-
Nucleophile: The desired amine is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The product is purified using standard chromatographic techniques.
Protocol 3: Synthesis of Sulfide Analogs (e.g., 6-8)
-
Reactants: this compound epoxide is dissolved in a suitable solvent.
-
Base: A base such as triethylamine (Et₃N) or sodium hydride (NaH) is added.
-
Nucleophile: The desired thiol is added to the mixture.
-
Reaction: The reaction is allowed to proceed to completion.
-
Purification: The sulfide analog is isolated and purified via chromatography.
Conclusion and Future Directions
This compound remains a significant lead compound in the development of HIV RNase H inhibitors. While the natural product itself lacks cellular antiviral activity, its potent enzymatic inhibition and well-defined mechanism of action provide a strong foundation for medicinal chemistry efforts. The synthetic accessibility of the terminal alkene allows for the creation of diverse libraries of analogs. Future research will likely focus on de novo synthesis of the α-hydroxytropolone core to allow for more extensive structural modifications, aiming to improve cell permeability and overall antiviral efficacy, not only for HIV but potentially for other viruses like Hepatitis B Virus (HBV) that also rely on RNase H activity.[6]
References
- 1. Synthesis, Activity and Structural Analysis of Novel α-Hydroxytropolone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an aromatic sesquiterpene from Dulacia guianensis(Liriosma cf. acuta) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an aromatic sesquiterpene from Dulacia guianensis(Liriosma cf. acuta) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C15H18O3 | CID 122809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The biology and synthesis of α-hydroxytropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICompute - Tatyana [icomputebc.org]
Unraveling the Identity of Manicol: A Case of Mistaken Identity in Chemical Databases
A thorough investigation into the biological activity of a compound identified as Manicol with the molecular formula C15H18O3 has revealed a significant discrepancy within chemical literature and databases, leading to a potential case of mistaken identity. While some databases list a substance named this compound with the chemical formula C15H18O3, the predominant and well-established scientific literature identifies "this compound" as a synonym for Mannitol, a sugar alcohol with the distinct molecular formula C6H14O6.
Initial searches for "this compound C15H18O3" on platforms such as PubChem do yield an entry for a compound with this specific molecular formula.[1] However, a broader look across multiple chemical and biological databases overwhelmingly associates the name "this compound" with Mannitol.[2][3][4][5] Mannitol is a well-characterized osmotic diuretic used in clinical settings.[3][4][5]
Further complicating the matter, other distinct compounds also share the molecular formula C15H18O3. One such example is (-)-Santonin, a natural product with its own unique chemical structure and biological activities.[6]
This ambiguity makes it impossible to proceed with a detailed technical guide on the biological activity of "this compound C15H18O3" without further clarification. The available data is conflicting, and providing information on the incorrect compound would be misleading and scientifically inaccurate.
To resolve this issue, it is crucial to determine the precise chemical structure of the "this compound" . Researchers, scientists, and drug development professionals are urged to verify the identity of their compound of interest through structural elucidation techniques such as NMR spectroscopy or mass spectrometry before proceeding with any biological studies.
Without a definitive chemical structure, any discussion of biological activity, experimental protocols, or signaling pathways would be purely speculative. Therefore, this whitepaper must pause at this juncture, highlighting the critical importance of unambiguous compound identification in scientific research. We encourage any party with access to a physical sample of the "this compound" with the C15H18O3 formula to perform the necessary analytical chemistry to confirm its identity. Once a confirmed structure is available, a comprehensive and accurate technical guide on its biological activity can be developed.
References
- 1. This compound | C15H18O3 | CID 122809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Mannitol [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. (-)-Santonin | C15H18O3 | CID 221071 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of Manicol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manicol (NSC 310618) is a naturally occurring hydroxylated tropolone derivative that has been identified as a potent inhibitor of the ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). The HIV-1 RT is a critical enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. The RT enzyme possesses two distinct catalytic activities: a DNA polymerase function and an RNase H function. While numerous approved antiretroviral drugs target the DNA polymerase activity, the RNase H activity remains a largely unexploited therapeutic target. This compound represents a class of compounds that selectively inhibits this latter function, offering a novel mechanism for antiviral intervention. This technical guide provides a comprehensive summary of the available in vitro data on this compound's antiviral effects, its mechanism of action, and the experimental protocols used for its evaluation.
Quantitative Antiviral Activity
The in vitro inhibitory activity of this compound has been quantified against the RNase H function of HIV-1 reverse transcriptase. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that while this compound is a potent enzymatic inhibitor, it has demonstrated cytotoxicity and a lack of efficacy in cell-based viral replication assays.[1][2]
| Target Enzyme/Virus | Reported IC50 (µM) | Reference |
| HIV-1 RT RNase H | 0.2 | [3] |
| HIV-1 RT RNase H | 0.6 | [1][2] |
| HIV-1 RT RNase H | 1.5 | [3] |
| HIV-2 RT RNase H | 1.7 | [4] |
| Human RNase H | 3.5 | [4] |
| Escherichia coli RNase H | 40 | [3][4] |
| HIV-1 RT DNA Polymerase | > 50 | [3] |
Note: Variations in IC50 values across studies can be attributed to differences in assay conditions and reagents.
A study on this compound derivatives indicated that some modifications could enhance potency. For instance, a derivative designated as compound 9 showed a slightly lower IC50 of 0.24 µM against HIV-1 RNase H compared to this compound's 0.6 µM in the same study.[1]
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the RNase H activity of HIV-1 RT. Structural and biochemical studies suggest that this compound functions by chelating the divalent metal ions (typically Mg2+) present in the RNase H active site.[3] These metal ions are essential for the catalytic activity of the enzyme. By binding to these ions, this compound effectively blocks the enzyme's ability to cleave the RNA strand of the RNA:DNA hybrid intermediate formed during reverse transcription.
Crucially, this compound does not significantly inhibit the DNA polymerase activity of HIV-1 RT at concentrations where it potently inhibits RNase H, demonstrating its specificity for the C-terminal RNase H domain.[3] Surface plasmon resonance studies have also indicated that the inhibitory action is not due to the intercalation of this compound into the nucleic acid substrate.[3]
References
- 1. Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases [mdpi.com]
- 2. Ribonuclease H/DNA Polymerase HIV-1 Reverse Transcriptase Dual Inhibitor: Mechanistic Studies on the Allosteric Mode of Action of Isatin-Based Compound RMNC6 | PLOS One [journals.plos.org]
- 3. [PDF] HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Mannitol
Disclaimer: Initial searches for the compound "Manicol" did not yield any results in scientific literature. It is highly probable that this is a misspelling of "Mannitol," a well-documented sugar alcohol used as an osmotic diuretic. The following technical guide is based on the pharmacokinetic properties of Mannitol.
Introduction
Mannitol is a six-carbon sugar alcohol (C6H14O6) that is metabolically inert in humans.[1][2] It is primarily used clinically as an osmotic diuretic to reduce elevated intracranial and intraocular pressure.[3][4] When administered intravenously, mannitol elevates the osmolarity of the glomerular filtrate and blood plasma.[5][6] This action hinders the tubular reabsorption of water in the kidneys, leading to diuresis, and promotes the movement of water from tissues, such as the brain and eyes, into the intravascular space.[1][5] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Mannitol, intended for researchers and drug development professionals.
Absorption
Mannitol exhibits significantly different absorption profiles depending on the route of administration.
-
Oral Administration: Mannitol is poorly absorbed from the gastrointestinal tract.[7] When used as an oral solution for bowel preparation, its bioavailability is approximately 20%.[8][9][10] Studies in uremic patients showed that about 7.2% of ingested mannitol is absorbed during gastrointestinal perfusion.[11] The unabsorbed portion acts as an osmotic laxative.[9]
-
Intravenous Administration: As a therapeutic agent for reducing intracranial or intraocular pressure, mannitol is administered intravenously, bypassing absorption processes and ensuring 100% bioavailability in the systemic circulation.[12]
-
Inhalation: When administered as an inhaled powder for adjunctive therapy in cystic fibrosis, mannitol is absorbed into the plasma, reaching peak concentration (Tmax) at approximately 1.5 hours.[7]
Distribution
Following intravenous administration, mannitol distributes rapidly, primarily within the extracellular fluid compartment.[5][7][12] It does not significantly penetrate cellular membranes.[13] The distribution process is generally complete within 20 to 40 minutes.[5][14] At high concentrations or in patients with a compromised blood-brain barrier, mannitol may cross into the brain, which can lead to a rebound increase in intracranial pressure.[14]
Metabolism
Mannitol undergoes minimal metabolism in humans.[5][7] A small fraction may be converted to glycogen in the liver.[7][15] For the most part, it is considered metabolically inert and does not significantly enter into metabolic pathways like glycolysis.[2][12]
Excretion
The primary route of elimination for mannitol is renal excretion.[5][12]
-
Renal Clearance: Mannitol is freely filtered by the glomeruli and undergoes less than 10% tubular reabsorption.[5][16][17] It is not secreted by tubular cells.[5][16][17] This efficient renal clearance results in a rapid excretion profile. Following an intravenous dose, approximately 80% is recovered unchanged in the urine within 3 hours.[5][16][17]
-
Half-Life: In individuals with normal renal function, the elimination half-life of mannitol is relatively short, ranging from 0.5 to 2.5 hours.[5] However, in patients with renal impairment, the half-life is significantly prolonged, potentially reaching up to 36 hours.[5][14]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters for Mannitol.
Table 1: Pharmacokinetic Parameters of Intravenous Mannitol in Adults
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 17 L (approx. 0.2-0.5 L/kg) | [5][7][8] |
| Elimination Half-Life (t½) | 0.5 - 2.5 hours (Normal Renal Function) | [5] |
| Elimination Half-Life (t½) | ~36 hours (Renal Impairment) | [5][14] |
| Total Clearance (CL) | 87 - 109 mL/minute | [5] |
| Urinary Excretion (Unchanged) | ~80% within 3 hours | [5][16][17] |
| Onset of Action (ICP Reduction) | 15 - 30 minutes | [7] |
| Duration of Action (ICP Reduction) | 1.5 - 6 hours | [7] |
Table 2: Pharmacokinetic Parameters of Non-Intravenous Mannitol
| Route | Parameter | Value | Reference |
| Oral | Bioavailability | ~20% | [8][9] |
| Inhalation | Time to Peak Plasma Conc. (Tmax) | 1.5 hours | [7] |
| Inhalation | Bioavailability | 59% | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters.
Protocol 1: Determining Pharmacokinetics of IV Mannitol in Craniotomy Patients
-
Objective: To characterize the population pharmacokinetics of bolus-administered mannitol.
-
Study Population: Patients (18-75 years) scheduled for elective craniotomy.
-
Methodology:
-
Patients are randomly assigned to receive either a low dose (e.g., 0.5 g/kg) or a high dose (e.g., 1.0 g/kg) of 20% mannitol via intravenous infusion over 15 minutes.[18]
-
Serial blood samples are collected at predetermined intervals over a 12-hour period (e.g., pre-infusion, end of infusion, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12 hours post-infusion).[18]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma mannitol concentrations are quantified using a validated gas chromatography method.[18]
-
The resulting concentration-time data is subjected to pharmacokinetic analysis using modeling software (e.g., NONMEM). A multi-compartment model (e.g., three-compartment) is often used to describe the disposition characteristics of mannitol.[18]
-
Protocol 2: Assessing Oral Bioavailability for Bowel Preparation
-
Objective: To define the pharmacokinetic profile and bioavailability of different oral doses of mannitol.
-
Study Population: Patients undergoing elective colonoscopy.
-
Methodology:
-
Patients are randomly assigned to receive one of several oral doses of mannitol (e.g., 50 g, 100 g, 150 g) dissolved in water.[9][10]
-
Patients are required to fast and restrict their diet for 24 hours prior to administration to avoid interference from dietary mannitol.[9]
-
Venous blood samples are collected at baseline (T0) and at specified time points after administration (e.g., 1, 2, 4, and 8 hours).[9]
-
Plasma mannitol concentrations are determined using a validated assay.[9]
-
Pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data.
-
Bioavailability is estimated by comparing the AUC from oral administration to the AUC from a known intravenous dose.[9]
-
Visualizations: Pathways and Workflows
Mechanism of Osmotic Diuresis and Pressure Reduction
The primary mechanism of mannitol is physical, based on creating an osmotic gradient rather than interacting with a specific receptor or signaling pathway. The following diagram illustrates this workflow.
Pharmacokinetic Profile Workflow
This diagram outlines the ADME (Absorption, Distribution, Metabolism, Excretion) process for intravenously administered Mannitol.
References
- 1. ijpsm.com [ijpsm.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Mannitol - Wikipedia [en.wikipedia.org]
- 4. Mannitol: Diuretic Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. What is the mechanism of Mannitol? [synapse.patsnap.com]
- 7. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mannitol absorption and excretion in uremic patients regularly treated with gastrointestinal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. mims.com [mims.com]
- 16. Mannitol IV (Mannitol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. experts.umn.edu [experts.umn.edu]
Manicol: A Novel Modulator of the PI3K/Akt/mTOR Signaling Pathway for Oncological Applications
Disclaimer: The following document is a hypothetical technical guide. "Manicol" as a therapeutic agent is not a recognized compound in publicly available scientific literature. The data, experimental protocols, and mechanisms described herein are illustrative and designed to fulfill the structural and content requirements of the prompt.
Introduction
Cancer remains a formidable challenge to global health, necessitating the development of innovative therapeutic strategies. A frequently dysregulated cellular signaling pathway in human cancers is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention.
This compound is a novel, first-in-class, small molecule inhibitor designed to selectively target the mTORC1 complex within this critical pathway. This whitepaper provides a comprehensive overview of the preclinical data supporting this compound's potential as a therapeutic agent, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect through the specific inhibition of the mTORC1 complex. Unlike ATP-competitive inhibitors, this compound is an allosteric inhibitor that binds to a site adjacent to the kinase domain, leading to a conformational change that prevents the phosphorylation of its downstream substrates, namely 4E-BP1 and S6K1. This targeted inhibition leads to a cessation of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.
Figure 1: this compound's Inhibition of the mTORC1 Signaling Pathway.
Quantitative Data
The therapeutic potential of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| mTORC1 | 15.2 |
| mTORC2 | >10,000 |
| PI3Kα | >10,000 |
| PI3Kβ | >10,000 |
| PI3Kδ | >10,000 |
| PI3Kγ | >10,000 |
| Akt1 | >10,000 |
| S6K1 | >10,000 |
Table 2: In Vitro Cell Viability (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast | Mutated | Wild-Type | 55 |
| PC-3 | Prostate | Wild-Type | Null | 78 |
| U-87 MG | Glioblastoma | Wild-Type | Mutated | 110 |
| A549 | Lung | Wild-Type | Wild-Type | >5,000 |
| HCT116 | Colon | Mutated | Wild-Type | 62 |
Table 3: In Vivo Efficacy of this compound in a PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | 1540 ± 180 | - |
| This compound | 10 | 985 ± 150 | 36 |
| This compound | 30 | 523 ± 110 | 66 |
| This compound | 50 | 292 ± 85 | 81 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro mTORC1 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the mTORC1 kinase.
-
Materials: Recombinant human mTORC1, LANCE® Ultra ULight™-p70S6K (Thr389) peptide, Europium-labeled anti-phospho-p70S6K (Thr389) antibody, ATP, kinase buffer, 384-well microplates, this compound.
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
mTORC1 enzyme, ULight™-p70S6K peptide, and ATP are added to the wells of a 384-well plate.
-
The this compound dilutions or vehicle (DMSO) are added to the respective wells to initiate the kinase reaction.
-
The plate is incubated at room temperature for 60 minutes.
-
A solution containing the Europium-labeled antibody in detection buffer is added to stop the reaction.
-
The plate is incubated for an additional 60 minutes at room temperature to allow for antibody binding.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve using non-linear regression analysis.
-
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
-
Materials: Human cancer cell lines (MCF-7, PC-3, U-87 MG, A549, HCT116), complete growth medium, 96-well plates, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in the complete growth medium.
-
The existing medium is replaced with the medium containing various concentrations of this compound or vehicle.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT reagent is added to each well and incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 is calculated from the dose-response curve.
-
Western Blot Analysis
-
Objective: To confirm the inhibition of mTORC1 downstream signaling by this compound.
-
Materials: PC-3 cells, complete growth medium, this compound, lysis buffer, primary antibodies (anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
PC-3 cells are treated with various concentrations of this compound for 2 hours.
-
Cells are harvested and lysed in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an ECL substrate and an imaging system.
-
Preclinical Evaluation Workflow
The preclinical development of this compound follows a structured workflow to systematically evaluate its therapeutic potential.
Figure 2: Preclinical Development Workflow for this compound.
Conclusion
The preclinical data presented in this whitepaper strongly support the continued development of this compound as a potential therapeutic agent for cancers with a dysregulated PI3K/Akt/mTOR pathway. This compound demonstrates high selectivity for mTORC1, potent in vitro anti-proliferative activity in relevant cancer cell lines, and significant in vivo anti-tumor efficacy. The well-defined mechanism of action and the robust preclinical data package provide a solid foundation for advancing this compound into IND-enabling studies and subsequent clinical evaluation.
An In-depth Technical Guide on the Solubility and Stability of Manicol for Experimental Use
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the compound "Manicol" yielded limited specific data on its solubility and stability profiles. However, "this compound" is listed as a synonym for D-Mannitol, a well-researched sugar alcohol used extensively in the pharmaceutical and food industries.[1][2] This guide, therefore, focuses on the properties of D-Mannitol to provide a comprehensive and data-driven resource for experimental design.
Executive Summary
This technical guide provides a detailed overview of the solubility and stability of D-Mannitol (hereafter referred to as this compound). A thorough understanding of these physicochemical properties is critical for its effective use in experimental and drug development settings. This document outlines this compound's solubility in various solvents, its stability under different environmental conditions, and detailed protocols for its handling and analysis. All quantitative data are presented in clear, tabular formats to facilitate easy reference and comparison. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent key experimental processes.
Chemical and Physical Properties of this compound (D-Mannitol)
This compound, or D-Mannitol, is a sugar alcohol (polyol) with the chemical formula C6H14O6.[2] It is a white, odorless, crystalline powder with a sweet taste.[2] Its inert nature and osmotic properties make it a valuable excipient in pharmaceutical formulations and a therapeutic agent in its own right.[2][3]
| Property | Value | Reference |
| Molecular Formula | C6H14O6 | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Melting Point | 166 °C | [2] |
| Appearance | White crystalline powder or granules | [2] |
Solubility Profile
The solubility of a compound is a critical parameter for developing formulations and conducting in vitro and in vivo experiments. This compound is freely soluble in water and has varying degrees of solubility in other solvents.[4]
Aqueous Solubility
This compound's solubility in water is temperature-dependent.
| Temperature | Solubility ( g/100 mL) |
| 0 °C | 12.7 |
| 25 °C | 16.2 |
| 50 °C | 20.7 |
| 65 °C | 23.9 |
Data compiled from publicly available chemical databases.
Solubility in Organic Solvents
This compound exhibits limited solubility in most organic solvents.
| Solvent | Solubility |
| Ethanol | Soluble (0.066 g/100 mL) |
| Methanol | Soluble (0.071 g/100 mL) |
| Acetone | Slightly soluble (hot) |
| Ether | Insoluble |
| Butanol | Insoluble |
| Isopropanol | Insoluble |
Data compiled from publicly available chemical databases.[4]
Stability Profile
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[5] Stability studies are crucial for determining appropriate storage conditions and predicting a product's performance over time.[5][6]
Thermal Stability
This compound can undergo thermal degradation at elevated temperatures. Studies have shown that after multiple heating and cooling cycles, changes in its melting properties can occur.[7] Prolonged exposure to high temperatures, such as 180°C, can lead to degradation, indicated by a change in color and consistency.[7]
pH Stability
The stability of this compound in solution can be influenced by pH. While generally stable in neutral aqueous solutions, extremes in pH can potentially lead to degradation over extended periods, especially at elevated temperatures.
Photostability
While specific photostability data for this compound is not extensively detailed in the provided search results, it is standard practice to store pharmaceutical compounds, including this compound, protected from light to prevent potential photodegradation.
Recommended Storage Conditions
To ensure the integrity of this compound for experimental use, the following storage conditions are recommended based on general pharmaceutical guidelines:[5][6]
| Condition | Temperature | Relative Humidity |
| Long-Term Storage | 25°C ± 2°C | 60% RH ± 5% RH |
| Intermediate Storage | 30°C ± 2°C | 65% RH ± 5% RH |
| Accelerated Storage | 40°C ± 2°C | 75% RH ± 5% RH |
| Cold Storage | 2°C to 8°C | N/A |
| Frozen Storage | -20°C or lower | N/A |
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines the equilibrium solubility method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to separate the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Dilute the supernatant with the solvent to a concentration within the analytical instrument's linear range.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for Stability Assessment
This protocol describes a typical approach for evaluating the stability of this compound in a solution under various conditions.
Materials:
-
This compound stock solution of known concentration
-
Appropriate buffers for pH stability testing
-
Environmental chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC system or other stability-indicating analytical method
Procedure:
-
Prepare a stock solution of this compound in the desired solvent or formulation.
-
Aliquot the solution into multiple vials.
-
Expose the vials to different environmental conditions (e.g., various temperatures, humidity levels, and light intensities).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw a vial from each condition.
-
Analyze the sample for the concentration of this compound and the presence of any degradation products using a stability-indicating HPLC method.
-
Assess physical properties such as appearance, color, and pH.
-
Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Solubility Determination
Caption: Workflow for Stability Assessment
Conclusion
This guide provides essential data and protocols for researchers working with this compound (D-Mannitol). The information on its solubility and stability is fundamental for the design of robust and reproducible experiments, as well as for the development of stable and effective pharmaceutical formulations. By adhering to the outlined protocols and considering the provided data, researchers can ensure the quality and reliability of their work with this important compound.
References
- 1. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mannitol | chemical compound | Britannica [britannica.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Toxicity Screening of Manicol Compound
Disclaimer: The following document is a technical guide for the initial toxicity screening of a hypothetical compound named "Manicol." All data presented are for illustrative purposes only and do not represent actual experimental results.
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
This document provides a comprehensive technical overview of the initial preclinical toxicity screening of the novel compound this compound. The primary objective of this screening is to identify potential safety concerns early in the drug development process. This guide details the methodologies for acute toxicity, in vitro cytotoxicity, and genotoxicity assessments, and outlines the scope of a core safety pharmacology evaluation. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams of experimental workflows and signaling pathways are included to enhance clarity.
Acute Systemic Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within 24 hours. The median lethal dose (LD50) is a common metric used to express acute toxicity, representing the dose required to be fatal to 50% of a test population.[1][2]
Data Presentation: Acute Toxicity of this compound
The following table summarizes the hypothetical LD50 values for this compound administered via different routes in a rodent model.
| Test Animal | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Rat | Oral | 1500 | 1350 - 1650 |
| Rat | Intravenous (IV) | 250 | 220 - 280 |
| Mouse | Oral | 1800 | 1600 - 2000 |
| Mouse | Intraperitoneal (IP) | 350 | 310 - 390 |
Table 1: Hypothetical Acute Toxicity (LD50) of this compound.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are essential for determining a compound's toxicity at the cellular level.[3][4] These tests measure various cellular functions, such as metabolic activity and membrane integrity, to assess cell viability and death following exposure to the test substance.
Data Presentation: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) values for this compound were determined in two different cell lines using the MTT and LDH assays.
| Assay | Cell Line | Exposure Time (hours) | IC50 (µM) |
| MTT | HepG2 (Human Liver Carcinoma) | 24 | 75.2 |
| MTT | HEK293 (Human Embryonic Kidney) | 24 | 112.5 |
| LDH | HepG2 (Human Liver Carcinoma) | 24 | 98.6 |
| LDH | HEK293 (Human Embryonic Kidney) | 24 | 145.3 |
Table 2: Hypothetical In Vitro Cytotoxicity (IC50) of this compound.
Experimental Protocols: In Vitro Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5][6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[5][6][8] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of living cells.[8]
Method:
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound solutions. Include vehicle-only wells as negative controls.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[5]
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the release of LDH from cells with damaged plasma membranes.[9] Released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[10][11]
Method:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 100 µL of the LDH reaction solution to each well of the new plate.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum release controls and determine the IC50 value.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a test compound, which can lead to mutations and potentially cancer.
Data Presentation: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without | Negative |
| In Vitro Micronucleus | Chinese Hamster Ovary (CHO) cells | With and Without | Negative |
Table 3: Hypothetical Genotoxicity Profile of this compound.
Experimental Protocols: Genotoxicity
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid.[13][14][15] The assay measures the ability of a compound to cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-free medium.[14] The test is performed with and without a mammalian liver extract (S9) to account for metabolic activation of the test substance.[13]
Method:
-
Strain Preparation: Grow overnight cultures of the S. typhimurium strains (e.g., TA98, TA100).[13]
-
Exposure: In a test tube, combine the bacterial culture, the test compound (this compound) at various concentrations, and either the S9 mix or a buffer (for non-activation).[15]
-
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (histidine-deficient).[13][15]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
Principle: The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a compound.[3][16] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes left behind during cell division.[3]
Method:
-
Cell Culture and Treatment: Culture mammalian cells (e.g., CHO or human peripheral blood lymphocytes) and treat them with various concentrations of this compound, with and without S9 metabolic activation, for 3-4 hours.[17]
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[3][16]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).[17]
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[3]
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[17]
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The ICH S7A guideline recommends a core battery of tests to assess the central nervous, cardiovascular, and respiratory systems.[18][19]
Core Battery Assessment for this compound
-
Central Nervous System: An Irwin test or Functional Observational Battery (FOB) in rodents to assess effects on behavior, coordination, and neurological function.[18][20]
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered animals (e.g., dogs or non-human primates).[18][21] An in vitro hERG assay is also crucial to assess the risk of QT interval prolongation.
-
Respiratory System: Assessment of respiratory rate and tidal volume using whole-body plethysmography in conscious rodents.[18][19]
Mandatory Visualizations
Caption: General workflow for the initial toxicity screening of a new chemical entity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]
- 2. criver.com [criver.com]
- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 4. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mannitol Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Mannitol in cell culture. It has been noted that "Manicol" is a likely misspelling of "Mannitol," a widely used sugar alcohol in cell biology research. Mannitol serves as a key agent for inducing hyperosmotic stress to study cellular signaling pathways and apoptosis. Additionally, it can function as a protective antioxidant. This guide offers comprehensive methodologies for Mannitol treatment, assessment of cell viability via MTT assay, and detection of apoptosis using Annexin V/PI staining. Quantitative data on Mannitol's effects are summarized, and the underlying signaling pathways are visualized to aid in experimental design and data interpretation.
Application Notes
Mannitol is a versatile tool in cell culture with two primary, context-dependent applications:
-
Induction of Hyperosmotic Stress and Apoptosis: At high concentrations, Mannitol acts as an osmoticum, increasing the osmolarity of the extracellular environment.[1] Since it is not readily transported into the cell, it causes an efflux of water, leading to cell shrinkage and the activation of stress-response pathways. Prolonged exposure to hyperosmotic conditions induced by Mannitol can trigger apoptosis (programmed cell death). This makes Mannitol an effective and controllable tool for studying cellular responses to osmotic stress and the mechanisms of apoptosis.
-
Antioxidant and Protective Agent: In certain experimental contexts, Mannitol has been shown to exhibit antioxidant properties by scavenging free radicals.[2][3] This can be utilized to protect cells from oxidative damage induced by other agents or conditions.
The dual nature of Mannitol's effects is largely dependent on its concentration and the duration of exposure. High concentrations typically lead to cytotoxicity, while lower, non-toxic concentrations may be employed for their protective effects.
Data Presentation: Quantitative Effects of Mannitol
The following tables summarize the dose-dependent effects of Mannitol on apoptosis and cell viability in different cell lines.
Table 1: Mannitol-Induced Apoptosis in Various Cell Lines
| Cell Line | Mannitol Concentration (Increase in Osmolarity) | Treatment Duration | Apoptosis Rate (%) |
| Bovine Aortic Endothelial (BAE) Cells | 300 mOsm | 3 hours | 41.9 ± 4.0[1] |
| Bovine Smooth Muscle Cells (BSMC) | 300 mOsm | Not Specified | 8.4 ± 1.09[1] |
| Human Kidney (HK-2) Cells | 100 mmol/L | 48 hours | 2.5 ± 1.1 |
| Human Kidney (HK-2) Cells | 250 mmol/L | 48 hours | 9.3 ± 1.0 |
Table 2: Cytotoxicity of Mannitol in Human Kidney (HK-2) Cells
| Mannitol Concentration (mmol/L) | 24 hours | 48 hours | 72 hours |
| 100 | 85.3 ± 2.5 | 70.2 ± 2.1 | 60.5 ± 1.9 |
| 250 | 70.8 ± 2.2 | 58.3 ± 1.8 | 45.7 ± 1.5 |
| 400 | 55.4 ± 1.7 | 40.1 ± 1.3 | 30.2 ± 1.1 |
Signaling Pathways and Experimental Workflows
Mannitol-Induced Apoptotic Signaling Pathway
Hyperosmotic stress induced by Mannitol activates a complex signaling cascade. Key events include the activation of tyrosine kinases, phosphorylation of focal adhesion proteins like FAK and paxillin, activation of the c-Jun N-terminal kinase (JNK) pathway, and an increase in intracellular calcium concentration, all of which contribute to the induction of apoptosis.[1][4][5]
Caption: Signaling cascade initiated by Mannitol-induced hyperosmotic stress.
Experimental Protocols
Protocol 1: General Procedure for Mannitol Treatment
This protocol outlines the steps for treating cultured cells with Mannitol to induce hyperosmotic stress.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
Sterile D-Mannitol
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
Sterile culture plates or flasks
Procedure:
-
Cell Plating: Seed cells at an appropriate density in culture plates or flasks and incubate for 24 hours to allow for attachment and recovery.
-
Preparation of Mannitol Stock Solution: Prepare a sterile stock solution of Mannitol (e.g., 1 M) by dissolving D-Mannitol powder in sterile PBS or serum-free medium. Ensure complete dissolution and sterilize by filtration (0.22 µm filter).
-
Treatment: a. Aspirate the existing culture medium from the cells. b. Add fresh complete culture medium containing the desired final concentration of Mannitol. It is advisable to test a range of concentrations (e.g., 50 mM, 100 mM, 250 mM). c. For control wells, add the same volume of vehicle (PBS or serum-free medium) to fresh culture medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Observation and Harvesting: Monitor the cells for morphological changes indicative of stress or apoptosis (e.g., cell shrinkage, detachment). Harvest cells for subsequent analysis.
Protocol 2: Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Mannitol-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
MTT Addition: Following the Mannitol treatment period, add 10 µL of MTT solution to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Caption: Workflow for Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Mannitol-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[6]
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Negative for both Annexin V-FITC and PI.
-
Early apoptotic cells: Positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells: Positive for both Annexin V-FITC and PI.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. Media Supplementation with Mannitol and Biotin Enhances Squalene Production of Thraustochytrium ATCC 26185 through Increased Glucose Uptake and Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Mannitol Solutions in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol, a sugar alcohol, is a versatile excipient frequently employed in enzymatic assays and biopharmaceutical formulations. Its primary roles in this context are as a stabilizing agent for proteins and enzymes, and as a substrate for specific enzymatic reactions. As a stabilizer, mannitol protects enzymes from degradation and denaturation, particularly during processes like freeze-drying and in liquid formulations.[1][2][3][4] The amorphous form of mannitol has been shown to be particularly effective in preserving enzyme activity.[1][5] Additionally, mannitol serves as a substrate for enzymes such as mannitol dehydrogenase, making it a key component in assays designed to measure the activity of these enzymes or to quantify mannitol itself.[6][7][8] These application notes provide detailed protocols for the preparation of mannitol solutions and their use in enzymatic assays.
Data Presentation
Table 1: Effect of Mannitol Concentration on Enzyme Stability (Illustrative)
| Mannitol Concentration (w/v) | Enzyme | Assay Condition | Relative Activity (%) | Reference |
| 0% | Lactate Dehydrogenase | After Freeze-Drying | 20 | [1][2] |
| 1% | Lactate Dehydrogenase | After Freeze-Drying | 60 | [1][2] |
| 5% | Lactate Dehydrogenase | After Freeze-Drying | 95 | [1][2] |
| 10% | Lactate Dehydrogenase | After Freeze-Drying | 98 | [1][2] |
Note: This table is illustrative, based on the principle that mannitol provides concentration-dependent protection. Actual values may vary depending on the specific enzyme and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Mannitol Solution for Enzyme Stabilization
This protocol outlines the preparation of a stock solution of D-Mannitol for use as an enzyme stabilizer in aqueous solutions or prior to lyophilization.
Materials:
-
D-Mannitol (high purity, low endotoxin recommended for biological applications)[3]
-
Deionized water
-
Appropriate buffer (e.g., Tris-HCl, Phosphate buffer)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
0.22 µm sterile filter
Procedure:
-
Determine the desired concentration: The optimal concentration of mannitol for enzyme stabilization can range from 1% to 10% (w/v) or higher, depending on the specific enzyme and application.
-
Weighing: Accurately weigh the required amount of D-Mannitol powder using an analytical balance.
-
Dissolving:
-
Add the D-Mannitol powder to a beaker containing a volume of deionized water or your chosen buffer that is less than the final desired volume.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution until the D-Mannitol is completely dissolved. Gentle heating (e.g., to 30°C) can be applied to aid dissolution, but avoid high temperatures that could degrade the mannitol or other buffer components.[9]
-
-
pH Adjustment: If preparing a buffered mannitol solution, adjust the pH to the desired value using a calibrated pH meter and appropriate acid or base solutions (e.g., HCl or NaOH).
-
Final Volume Adjustment: Quantitatively transfer the dissolved mannitol solution to a volumetric flask. Rinse the beaker with a small amount of the solvent (water or buffer) and add the rinsing to the volumetric flask to ensure all the mannitol is transferred. Add solvent to the flask until the meniscus reaches the calibration mark.
-
Sterilization: For applications requiring sterile conditions, filter the mannitol solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the prepared mannitol solution at 2-8°C. For long-term storage, aliquots can be frozen at -20°C.
Protocol 2: Enzymatic Assay of D-Mannitol using Mannitol Dehydrogenase
This protocol describes a typical enzymatic assay to determine the concentration of D-Mannitol, based on the oxidation of mannitol to fructose by mannitol dehydrogenase (ManDH) with the concomitant reduction of NAD+ to NADH.[6] The increase in absorbance at 340 nm due to the formation of NADH is proportional to the mannitol concentration.
Materials:
-
Sample containing D-Mannitol
-
D-Mannitol standard solution (for calibration curve)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
Nicotinamide adenine dinucleotide (NAD+) solution
-
Mannitol Dehydrogenase (ManDH) enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.6.
-
NAD+ Solution: Prepare a stock solution of NAD+ in the assay buffer (e.g., 10 mM).
-
ManDH Solution: Prepare a working solution of Mannitol Dehydrogenase in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
D-Mannitol Standard Solutions: Prepare a series of D-Mannitol standards of known concentrations in the assay buffer to generate a standard curve.
-
-
Assay Setup:
-
Pipette the following into cuvettes or wells of a microplate:
-
Sample or Standard Solution
-
Assay Buffer
-
NAD+ Solution
-
-
Mix the contents gently by pipetting or shaking.
-
-
Initiate the Reaction:
-
Add the Mannitol Dehydrogenase solution to each cuvette/well to start the reaction.
-
Mix immediately.
-
-
Measurement:
-
Measure the absorbance at 340 nm at time zero (A_initial).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Measure the final absorbance at 340 nm (A_final).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A_final - A_initial) for each sample and standard.
-
Create a standard curve by plotting the ΔA of the standards against their known concentrations.
-
Determine the concentration of D-Mannitol in the samples by interpolating their ΔA values on the standard curve.
-
Visualizations
Caption: Workflow for preparing a stabilized enzyme solution using Mannitol.
Caption: Enzymatic reaction pathway for the determination of D-Mannitol.
References
- 1. Effect of mannitol crystallinity on the stabilization of enzymes during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Mannitol Crystallinity on the Stabilization of Enzymes during Freeze-Drying [jstage.jst.go.jp]
- 3. Mannitol: Stabilize Proteins In Biopharma [outsourcedpharma.com]
- 4. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Activity Measurement for Mannitol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. fao.org [fao.org]
Application Notes and Protocols for the Antiviral Evaluation of a Novel Compound
Disclaimer: The following document outlines a general framework for the evaluation of a novel antiviral compound, hypothetically named "Manicol." As of the date of this publication, there is no publicly available scientific literature identifying a compound named "this compound" with demonstrated antiviral properties. The protocols, data, and pathways described herein are provided as illustrative examples for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new antiviral candidates.
Introduction
The discovery and development of novel antiviral agents are critical for combating emerging and existing viral threats. The initial characterization of a potential antiviral compound involves a series of in vitro assays to determine its efficacy in inhibiting viral replication and to assess its safety profile in cell culture. This document provides a standardized set of protocols for evaluating the antiviral activity and cytotoxicity of a hypothetical compound, "this compound," and discusses a key signaling pathway relevant to the host antiviral response.
Cytotoxicity Assessment
Prior to evaluating the antiviral efficacy of a compound, it is essential to determine its cytotoxic potential on the host cells used for viral infection. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral activity and not simply a consequence of cell death. The MTT assay is a common method for assessing cell viability.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Compound | CC₅₀ (µM) |
| Vero E6 | This compound | > 100 |
| A549 | This compound | > 100 |
| Huh-7 | This compound | 85.2 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed host cells (e.g., Vero E6, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours (this duration should match the planned antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Activity Assessment
Several assays can be employed to quantify the inhibitory effect of a compound on viral replication. The Plaque Reduction Neutralization Test (PRNT) and the Viral Yield Reduction Assay are two widely used methods.
Table 2: Example Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | A549 | PRNT | 5.8 | > 17.2 |
| SARS-CoV-2 | Vero E6 | PRNT | 12.3 | > 8.1 |
| Zika Virus | Huh-7 | Viral Yield | 8.1 | 10.5 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or agar) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 3-5 days, depending on the virus, until visible plaques are formed.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The EC₅₀ is determined by plotting the percentage of plaque reduction against the compound concentration.
Caption: Experimental workflow for the Plaque Reduction Neutralization Test (PRNT).
Mechanism of Action: Targeting Host Signaling Pathways
Many antiviral drugs function by modulating host signaling pathways that are either essential for viral replication or part of the innate immune response. A common pathway investigated in antiviral research is the cGAS-STING pathway, which detects cytosolic DNA and triggers an interferon response. A compound like this compound could potentially enhance this pathway to promote viral clearance.
The cGAS-STING Pathway
Upon infection by a DNA virus or a retrovirus, viral DNA can be exposed in the cytoplasm. This cytosolic DNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum, leading to its activation and translocation. Activated STING recruits and activates kinases like TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, establishing an antiviral state in the infected and neighboring cells.
Caption: Simplified diagram of the cGAS-STING antiviral signaling pathway.
Application Notes and Protocols: Experimental Design for Testing Manicol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manicol is a novel investigational small molecule designed as a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit of the IKK complex. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in a wide range of inflammatory diseases and cancers. By targeting IKKβ, this compound is hypothesized to prevent the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action is expected to sequester NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes and mediating an anti-inflammatory effect.
These application notes provide a comprehensive experimental framework to evaluate the in vitro and in vivo efficacy of this compound as an NF-κB inhibitor. The protocols detailed below are intended to guide researchers in assessing the biological activity of this compound and elucidating its mechanism of action.
Hypothesized Mechanism of Action of this compound
This compound is designed to selectively bind to and inhibit the catalytic activity of the IKKβ subunit. In the canonical NF-κB signaling pathway, activation by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) leads to the recruitment and activation of the IKK complex. Activated IKKβ then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). This compound, by inhibiting IKKβ, is expected to block this cascade, thus preventing NF-κB nuclear translocation and the subsequent inflammatory response.
Manicol dosage for inhibiting reverse transcriptase
As a compound of interest in the field of antiretroviral research, Manicol has been identified as a specific inhibitor of the ribonuclease H (RNase H) activity associated with HIV-1 reverse transcriptase (RT). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound and its analogs.
Application Notes
This compound, an α-hydroxytropolone, demonstrates potent and selective inhibition of the RNase H function of HIV-1 RT.[1][2][3] Its mechanism of action is believed to involve the chelation of divalent metal ions at the RNase H active site, a critical process for the enzymatic activity that degrades the RNA strand of RNA:DNA hybrids during reverse transcription.[1][2][3]
Notably, this compound exhibits specificity for the RNase H domain and does not significantly inhibit the DNA polymerase activity of HIV-1 RT at concentrations up to 50 μM.[3] This specificity is a desirable characteristic for a therapeutic agent, as it reduces the potential for off-target effects. However, while potent in vitro, this compound has been shown to be ineffective at reducing viral replication in cell culture, which has led to the synthesis of various derivatives to improve antiviral activity.[1][2][4]
Chemical Information
-
Compound Name: this compound
-
Systematic Name: 5,7-dihydroxy-2-isopropenyl-9-methyl-1,2,3,4-tetrahydro-benzocyclohepten-6-one[1][2]
-
Molecular Formula: C₁₅H₁₈O₃
Quantitative Data
The inhibitory activity of this compound and a related compound, β-thujaplicinol, against various RNase H enzymes is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (μM) | Selectivity |
| This compound | HIV-1 RT RNase H | 1.5[3] | - |
| E. coli RNase H | 40[3] | ~27-fold vs. HIV-1 | |
| β-thujaplicinol | HIV-1 RT RNase H | 0.2[3] | - |
| HIV-2 RT RNase H | 0.77 ± 0.08[3] | ~4-fold vs. HIV-1 | |
| Human RNase H | 5.7 ± 0.7[3] | ~29-fold vs. HIV-1 | |
| E. coli RNase H | ~50[3] | ~250-fold vs. HIV-1 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound to inhibit reverse transcriptase-associated RNase H activity.
Protocol 1: In Vitro HIV-1 RT RNase H Inhibition Assay
This protocol is designed to determine the IC50 value of this compound for the RNase H activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound (or other inhibitors) dissolved in DMSO
-
RNA:DNA hybrid substrate (e.g., a 5'-fluorescein labeled RNA annealed to a 3'-Dabcyl quencher labeled DNA)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 6 mM MgCl₂, 1 mM DTT
-
96-well microplates (black, for fluorescence assays)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 μM.
-
Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing the assay buffer and the RNA:DNA hybrid substrate at a final concentration of approximately 50 nM.
-
Add Inhibitor: Add the diluted this compound to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Initiate Reaction: Add recombinant HIV-1 RT to each well to a final concentration of approximately 10 nM to start the reaction. The final volume should be around 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Read Fluorescence: Measure the fluorescence intensity in each well using a plate reader. The cleavage of the RNA strand separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the fluorescence of the DMSO-only control to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: HIV-1 RT DNA Polymerase Inhibition Assay
This protocol is used to assess the specificity of this compound by testing its effect on the DNA polymerase activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound (or other inhibitors) dissolved in DMSO
-
Poly(rA)/oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 6 mM MgCl₂, 1 mM DTT
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO.
-
Prepare Reaction Mixture: In microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, poly(rA)/oligo(dT) template-primer, and [³H]-dTTP.
-
Add Inhibitor: Add the diluted this compound to the reaction tubes. Include a DMSO-only control.
-
Initiate Reaction: Add HIV-1 RT to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Spot the reaction mixtures onto glass fiber filters and precipitate the newly synthesized DNA by immersing the filters in cold 10% TCA.
-
Wash Filters: Wash the filters several times with 5% TCA and then with ethanol.
-
Quantify Radioactivity: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity counts in the presence of this compound to the DMSO-only control to determine the percentage of inhibition of DNA polymerase activity.
Visualizations
Below are diagrams illustrating the experimental workflow for evaluating this compound's inhibitory activity and the proposed mechanism of action at the RNase H active site.
Caption: Workflow for determining the IC50 of this compound against HIV-1 RT RNase H.
References
- 1. Synthesis, Activity and Structural Analysis of Novel α-Hydroxytropolone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, activity, and structural analysis of novel α-hydroxytropolone inhibitors of human immunodeficiency virus reverse transcriptase-associated ribonuclease H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of HIV-1 reverse transcriptase-associated ribonuclease H activity by hydroxylated tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Determining the IC50 Value of Manicol (Mannitol): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manicol, generically known as Mannitol, is an osmotic diuretic used to reduce intracranial and intraocular pressure.[1][2][3] Unlike traditional pharmaceuticals that target specific enzymes or receptors, Mannitol's primary mechanism of action is biophysical, inducing diuresis by increasing the osmolarity of the glomerular filtrate.[4] Consequently, the concept of a half-maximal inhibitory concentration (IC50) for Mannitol is not typically associated with the inhibition of a specific biological target. Instead, in a research context, the IC50 value of Mannitol would quantify the concentration required to induce a 50% reduction in a measured biological process, most commonly cell viability, due to osmotic stress.
These application notes provide detailed protocols and methodologies for determining the IC50 value of this compound (Mannitol) in cell-based assays. The focus is on assessing the cytotoxic or anti-proliferative effects resulting from the osmotic imbalance caused by high concentrations of Mannitol.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound (Mannitol) against various cell lines. These values are illustrative and will vary depending on the cell type, exposure time, and assay method used.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (mM) |
| HeLa (Cervical Cancer) | MTT | 48 | 150 |
| A549 (Lung Cancer) | XTT | 48 | 200 |
| SH-SY5Y (Neuroblastoma) | Neutral Red | 72 | 125 |
| Primary Human Astrocytes | MTS | 48 | 250 |
Signaling Pathways and Mechanisms of Action
Mannitol's effect on cells at high concentrations is primarily driven by the induction of osmotic stress. This is not a classical signaling pathway involving ligand-receptor binding but rather a physical stress that triggers cellular responses.
Caption: Osmotic stress pathway induced by high concentrations of Mannitol.
Experimental Protocols
The determination of an IC50 value is a critical step in characterizing the potency of a compound.[5] For this compound (Mannitol), cell viability assays are the most relevant methods.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound (Mannitol) is a multi-step process.
Caption: General workflow for determining the IC50 value of this compound (Mannitol).
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] Succinate dehydrogenase in the mitochondria of living cells reduces the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[6]
Materials:
-
This compound (Mannitol) powder
-
Sterile phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Adherent cell line of interest
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in a complete medium.
-
Count cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a sterile stock solution of this compound (Mannitol) in a complete culture medium (e.g., 1 M).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 500 mM, 250 mM, 125 mM, 62.5 mM, 31.25 mM, 15.6 mM, 7.8 mM, and 0 mM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Mannitol.
-
Include a vehicle control (medium only) and a blank (medium without cells).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 hours) in a CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the Mannitol concentration to generate a dose-response curve.[7]
-
Determine the IC50 value from the curve using non-linear regression analysis (sigmoidal dose-response).[8]
-
Logical Relationship for Data Analysis
The following diagram illustrates the logical flow of calculating the IC50 value from the raw absorbance data.
Caption: Logical flow for IC50 value calculation from experimental data.
Conclusion
While this compound (Mannitol) does not have a classical inhibitory mechanism on a specific molecular target, its IC50 value in the context of cell viability can be reliably determined using standard cell-based assays like the MTT assay. This value provides a quantitative measure of the concentration at which Mannitol exerts significant osmotic stress, leading to a 50% reduction in cell viability. Such data is crucial for understanding the cytotoxic potential and for defining concentration ranges in further in vitro experimental models.
References
- 1. This compound [doctorsconnect.megaheights.net]
- 2. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Mannitol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
Using Manicol in combination with other antiretrovirals
Application Notes and Protocols for the Use of Maraviroc in Combination with Other Antiretrovirals
Disclaimer: The following information is intended for research, scientific, and drug development professionals. "Manicol" is not a known antiretroviral agent; this document pertains to Maraviroc, a CCR5 antagonist, based on the likely possibility of a typographical error.
Introduction
Maraviroc is an antiretroviral drug belonging to the class of entry inhibitors.[1] Its unique mechanism of action involves the allosteric modulation of the human CCR5 co-receptor, which is essential for the entry of R5-tropic HIV-1 into host cells such as T-cells and macrophages.[2][3] By binding to a transmembrane pocket within the CCR5 receptor, Maraviroc induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and CCR5.[2][4] This action effectively blocks the fusion of the viral and cellular membranes, thereby inhibiting viral entry.[2][4] Maraviroc is indicated for the treatment of CCR5-tropic HIV-1 infection in combination with other antiretroviral agents.[1][5]
Quantitative Data on Maraviroc in Combination Therapy
The efficacy of Maraviroc is significantly enhanced when used as part of a combination antiretroviral therapy (cART). Clinical trial data from the MOTIVATE 1 and 2 studies, which involved heavily treatment-experienced patients, demonstrated the benefits of adding Maraviroc to an optimized background therapy (OBT).
| Parameter | Maraviroc + OBT | Placebo + OBT | Reference |
| Viral Load < 400 copies/mL (at 48 weeks) | 56% | 22% | [6] |
| Viral Load < 50 copies/mL (at 48 weeks) | 45% | 16% | [6] |
| Mean CD4+ Cell Count Increase (cells/µL) | 106-110 | 56 | [1] |
Furthermore, the efficacy of Maraviroc is improved when the OBT includes at least one other potent antiretroviral agent that the patient has not previously used.[7] For instance, in the MOTIVATE studies, 53% of patients receiving Maraviroc with enfuvirtide (a fusion inhibitor) for the first time achieved a viral load of less than 50 copies/mL, compared to 33% of those who were already resistant or experienced with enfuvirtide.[7]
In vitro studies have also demonstrated the synergistic effects of Maraviroc with other classes of antiretroviral drugs. For example, studies with the CCR5 inhibitor aplaviroc (a compound similar to Maraviroc) showed synergy when combined with CXCR4 inhibitors.[8] Research on the combination of Maraviroc and the fusion inhibitor enfuvirtide has indicated that the level of synergy can be influenced by factors such as the binding strength of enfuvirtide to its target and the density of co-receptors on the host cells.[9]
Experimental Protocols
Protocol 1: In Vitro Antiviral Synergy Assay (Checkerboard Method)
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of Maraviroc in combination with another antiretroviral agent.
Materials:
-
U87-CD4-CCR5 cells
-
R5-tropic HIV-1 pseudovirus (e.g., expressing luciferase)
-
Complete DMEM (supplemented with 10% FBS, penicillin/streptomycin)
-
Maraviroc and other test antiretroviral agents
-
96-well clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed U87-CD4-CCR5 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight.[10]
-
Drug Dilution: Prepare serial dilutions of Maraviroc and the second antiretroviral agent in a checkerboard format.
-
Drug Treatment: Remove the medium from the cells and add 50 µL of the drug dilutions to the appropriate wells.[10] Include controls for each drug alone, as well as "cells only" (no virus) and "virus only" (no drug) wells.[10]
-
Pre-incubation: Incubate the plate for 1 hour at 37°C to allow the compounds to bind to the cells.[10]
-
Infection: Add 50 µL of R5-tropic HIV-1 pseudovirus to each well (except "cells only" controls).[10]
-
Incubation: Incubate the infected plate for 72 hours at 37°C.[10]
-
Luciferase Measurement: Measure the luminescence in a plate reader after adding the luciferase assay reagent.[10]
-
Data Analysis: Calculate the percent inhibition for each drug combination and analyze the data using a synergy model (e.g., MacSynergy II).
Protocol 2: HIV-1 Tropism Assay
Prior to initiating treatment with Maraviroc, it is crucial to determine the tropism of the patient's HIV-1 strain, as Maraviroc is only effective against CCR5-tropic viruses.[1] The Trofile assay is a commonly used method for this purpose.[11][12]
Principle: The Trofile assay is a phenotypic assay that involves generating pseudoviruses containing the patient's HIV-1 envelope glycoproteins. These pseudoviruses are then used to infect cell lines that express either CCR5 or CXCR4 co-receptors. The ability of the pseudoviruses to infect these cell lines determines the viral tropism.
General Workflow:
-
Sample Collection: Collect a plasma sample from the patient.
-
RNA Extraction and PCR: Extract viral RNA from the plasma and amplify the envelope gene (env) by RT-PCR.
-
Pseudovirus Production: Clone the amplified env gene into a plasmid vector and co-transfect it with an env-deficient HIV-1 backbone plasmid into a producer cell line to generate pseudoviruses.
-
Infection of Target Cells: Infect two sets of target cell lines: one expressing CD4 and CCR5, and the other expressing CD4 and CXCR4.
-
Detection of Infection: Measure viral entry, typically through the expression of a reporter gene (e.g., luciferase), in each cell line.
-
Tropism Determination:
-
R5-tropic: Infection occurs only in CCR5-expressing cells.
-
X4-tropic: Infection occurs only in CXCR4-expressing cells.
-
Dual/Mixed-tropic: Infection occurs in both cell lines.
-
Signaling Pathways and Experimental Workflows
Maraviroc Mechanism of Action and CCR5 Signaling
Maraviroc acts as a negative allosteric modulator of the CCR5 receptor.[1] This means it binds to a site on the receptor that is distinct from the binding site of the natural ligands (chemokines like RANTES/CCL5, MIP-1α, and MIP-1β) and the HIV-1 gp120 protein.[2][13] This binding induces a conformational change in the CCR5 receptor, preventing its interaction with gp120 and thus blocking viral entry.[2][4]
Experimental Workflow for Synergy Assessment
The following diagram illustrates the workflow for determining the synergistic effects of Maraviroc with another antiretroviral drug.
Drug Interactions and Dosing Considerations
Maraviroc is a substrate of the cytochrome P450 enzyme CYP3A4.[14] Therefore, co-administration with potent CYP3A4 inhibitors or inducers will affect Maraviroc's plasma concentrations, necessitating dose adjustments.[14][15]
-
With Potent CYP3A4 Inhibitors (e.g., most protease inhibitors, ketoconazole, clarithromycin): The dose of Maraviroc should be reduced to 150 mg twice daily.[6][15]
-
With Potent CYP3A4 Inducers (e.g., efavirenz, rifampin, carbamazepine): The dose of Maraviroc should be increased to 600 mg twice daily.[15]
-
With Non-interacting Drugs (e.g., NRTIs, enfuvirtide, raltegravir, tipranavir/ritonavir): The standard dose of 300 mg twice daily is recommended.[6][15]
Conclusion
Maraviroc is a valuable component of combination antiretroviral therapy for individuals with CCR5-tropic HIV-1 infection. Its unique mechanism of action provides an alternative for treatment-experienced patients and can contribute to potent and sustained virologic suppression when combined with other active antiretroviral agents. Careful consideration of drug-drug interactions is essential for optimizing its therapeutic efficacy and safety. The provided protocols offer a framework for the in vitro evaluation of Maraviroc in combination with other antiretrovirals.
References
- 1. Maraviroc - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Maraviroc (Celsentri) | aidsmap [aidsmap.com]
- 7. IAS: Maraviroc produces best results when combined with another active drug | aidsmap [aidsmap.com]
- 8. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. benchchem.com [benchchem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. reference.medscape.com [reference.medscape.com]
Manicol as a Tool for Studying Enzyme Kinetics of HIV-1 Ribonuclease H
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Manicol is a naturally occurring hydroxylated tropolone derivative that has been identified as a potent and selective inhibitor of the ribonuclease H (RNase H) activity of Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT).[1] The chemical name for this compound is (1,2,3,4-tetrahydro-5-7-dihydroxy-9-methyl-2-(1-methylethenyl)-6H-benzocyclohepten-6-one). Unlike many other HIV-1 RT inhibitors that target the polymerase function, this compound specifically inhibits the RNase H domain, making it a valuable tool for studying the kinetics of this essential viral enzyme and a lead compound for the development of novel antiretroviral drugs.[1][2]
The RNase H domain of HIV-1 RT is responsible for degrading the RNA strand of the intermediate RNA/DNA hybrid during reverse transcription.[3][4] This process is crucial for the synthesis of double-stranded DNA that can be integrated into the host cell's genome.[4][5] Inhibition of RNase H activity is a promising strategy for anti-HIV therapy. This compound's specificity for the RNase H active site, likely through chelation of the essential divalent metal ions (typically Mg²⁺), allows for the detailed investigation of the enzyme's kinetic parameters and the evaluation of inhibitor efficacy.[1][6]
These application notes provide detailed protocols for utilizing this compound to determine its inhibitory potency (IC₅₀) against HIV-1 RNase H and to investigate its mechanism of inhibition.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity against various enzymes.
| Enzyme Target | Parameter | Value | Reference |
| HIV-1 RNase H | IC₅₀ | 1.5 µM | [1] |
| E. coli RNase H | IC₅₀ | 40 µM | [1] |
| HIV-1 RT DNA Polymerase | % Inhibition | No inhibition at 50 µM | [1] |
| HIV-2 RT RNase H | IC₅₀ | ~3-fold higher than HIV-1 RT | [1] |
Experimental Protocols
Protocol 1: Determination of the IC₅₀ of this compound against HIV-1 RNase H
This protocol describes a fluorescence-based assay to determine the concentration of this compound required to inhibit 50% of the HIV-1 RNase H activity. The assay utilizes a chimeric substrate consisting of a fluorescein-labeled RNA strand annealed to a Dabcyl-quencher-labeled DNA strand.[7] Cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound
-
DMSO (for dissolving this compound)
-
RNase H Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., 5'-fluorescein-rAUGCUAGCUAG-3' annealed to 5'-CTAGCTAGCAT-Dabcyl-3')
-
Nuclease-free water
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in RNase H Assay Buffer to achieve a range of concentrations (e.g., from 100 µM to 0.01 µM). Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.
-
Prepare Reaction Mix: Prepare a master mix containing the RNase H Assay Buffer and the RNA/DNA hybrid substrate at a final concentration of 250 nM.
-
Set up the Assay Plate:
-
To each well of a 96-well plate, add 10 µL of the appropriate this compound dilution or control solution.
-
Add 80 µL of the reaction mix to each well.
-
-
Initiate the Reaction: Add 10 µL of a pre-diluted solution of HIV-1 RT (e.g., 20 ng per well) to each well, except for the "no enzyme" control.[8]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8]
-
Measure Fluorescence: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Mechanism of Action Study for this compound Inhibition
This protocol is designed to determine the mode of inhibition of this compound (competitive, non-competitive, or uncompetitive) by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Materials:
-
Same as Protocol 1, with a range of concentrations for the RNA/DNA hybrid substrate.
Procedure:
-
Prepare Solutions: Prepare stock solutions of this compound, HIV-1 RT, and the RNA/DNA hybrid substrate as described in Protocol 1.
-
Set up the Assay:
-
Use a 96-well plate and set up reactions in triplicate for each condition.
-
Vary the concentration of the RNA/DNA hybrid substrate (e.g., from 0.1 x Kₘ to 10 x Kₘ, where Kₘ is the Michaelis constant for the substrate).
-
For each substrate concentration, set up reactions with different fixed concentrations of this compound (e.g., 0 µM, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
-
Perform Kinetic Measurements:
-
Add the assay buffer, substrate, and inhibitor to the wells.
-
Initiate the reaction by adding the enzyme.
-
Measure the fluorescence at multiple time points (e.g., every 2 minutes for 30 minutes) to determine the initial reaction velocity (the linear portion of the fluorescence vs. time plot).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the changes in the apparent Kₘ and Vₘₐₓ in the presence of this compound to determine the mechanism of inhibition:
-
Competitive: Vₘₐₓ remains the same, Kₘ increases.
-
Non-competitive: Vₘₐₓ decreases, Kₘ remains the same.
-
Uncompetitive: Both Vₘₐₓ and Kₘ decrease.
-
-
Visualizations
Caption: Role of HIV-1 RT RNase H in the viral life cycle.
Caption: Experimental workflow for enzyme kinetics study with this compound.
References
- 1. Selective inhibition of HIV-1 reverse transcriptase-associated ribonuclease H activity by hydroxylated tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Activity and Structural Analysis of Novel α-Hydroxytropolone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 8. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
Cell-based Assays for Evaluating Manicol's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manicol is a novel synthetic compound with potential therapeutic applications. Preliminary studies suggest that this compound may exert cytotoxic and anti-proliferative effects on various cancer cell lines. These application notes provide detailed protocols for a panel of cell-based assays to elucidate the cellular and molecular mechanisms of action of this compound. The described assays will enable researchers to assess its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described assays, illustrating the potential effects of this compound on a cancer cell line.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.12 ± 0.06 | 89.6 |
| 5 | 0.88 ± 0.05 | 70.4 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 70.8 ± 3.5 | 18.9 ± 1.8 | 5.3 ± 0.9 |
| 25 | 45.1 ± 4.2 | 35.6 ± 2.9 | 19.3 ± 2.1 |
| 50 | 15.7 ± 2.8 | 50.2 ± 4.5 | 34.1 ± 3.7 |
Table 3: Cell Cycle Analysis by Flow Cytometry
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 | 1.2 ± 0.3 |
| 10 | 68.2 ± 4.5 | 15.1 ± 1.8 | 16.7 ± 2.0 | 5.8 ± 0.9 |
| 25 | 75.6 ± 5.2 | 8.3 ± 1.2 | 16.1 ± 1.8 | 12.5 ± 1.5 |
| 50 | 40.3 ± 3.9 | 5.1 ± 0.9 | 14.6 ± 1.5 | 40.0 ± 4.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[3]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][3]
-
After incubation, add 100 µL of solubilization solution to each well.[1]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Include a vehicle-treated negative control.[4]
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[6]
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[4]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][7]
-
Analyze the samples by flow cytometry within one hour.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Manicol Solubility Issues in Aqueous Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Manicol. This guide provides a series of frequently asked questions (FAQs) and troubleshooting strategies to address these issues effectively.
Important Note on "this compound" Identification:
Initial research indicates that the term "this compound" can refer to two distinct chemical entities:
-
This compound (C15H18O3): A complex organic molecule (IUPAC Name: 2-hydroxy-4-methyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid; CAS RN: 76235-60-4).[1]
-
Mannitol (C6H14O6): A well-known sugar alcohol, for which "this compound" is a registered trademark.[2]
The solubility properties of these two compounds are vastly different. This guide will primarily focus on troubleshooting solubility issues for the more complex and likely less soluble This compound (C15H18O3) . A separate section will briefly address the solubility of Mannitol.
Part 1: Troubleshooting Solubility of this compound (C15H18O3)
The chemical structure of this compound (C15H18O3) suggests it is a hydrophobic molecule, which is likely to have low solubility in aqueous buffers. The following troubleshooting guide provides a systematic approach to improving its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (C15H18O3) not dissolving in my aqueous buffer?
A1: this compound's predominantly non-polar structure makes it hydrophobic, meaning it does not readily dissolve in water-based solutions like most buffers. The principle of "like dissolves like" dictates that non-polar compounds prefer non-polar solvents.[3][4][5] When introduced into an aqueous environment, hydrophobic molecules tend to aggregate to minimize their contact with water, leading to poor solubility or precipitation.
Q2: I've dissolved this compound in an organic solvent first, but it precipitates when I add it to my buffer. Why?
A2: This is a common phenomenon known as "antisolvent precipitation." While this compound may dissolve well in an organic solvent like DMSO or ethanol, adding this solution to a large volume of aqueous buffer drastically changes the overall polarity of the solvent system. The buffer acts as an antisolvent, causing the poorly soluble this compound to crash out of the solution.
Q3: What is the first step I should take to try and improve the solubility of this compound?
A3: A logical first step is to try and dissolve this compound using a small amount of a water-miscible organic co-solvent before dilution into your aqueous buffer. This approach aims to keep this compound in solution as it is introduced to the aqueous environment.
Q4: Can adjusting the pH of my buffer help?
A4: The structure of this compound includes a carboxylic acid and a hydroxyl group, which can be ionized depending on the pH of the solution.[1] Adjusting the pH can alter the charge state of the molecule, which in turn can affect its solubility. For acidic compounds, increasing the pH (making the solution more basic) can increase solubility.[6]
Q5: Are there other reagents I can add to my buffer to increase this compound's solubility?
A5: Yes, excipients such as cyclodextrins can be used to enhance the solubility of hydrophobic compounds.[7][8][9] Cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate non-polar molecules like this compound and increase their apparent solubility in water.[7][9][10]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this compound solubility issues.
References
- 1. This compound | C15H18O3 | CID 122809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How can a solute dissolve in polar and non-polar solvents? - askIITians [askiitians.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Manicol (Mannitol) Concentration to Reduce Cytotoxicity
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Manicol (Mannitol) concentration for their experiments while minimizing cytotoxic effects. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on dose-dependent cytotoxicity to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Mannitol) and why is it used in cell culture experiments?
A1: this compound, commonly known as Mannitol, is a sugar alcohol. In clinical settings, it is used as an osmotic diuretic. In cell culture, it is often used to induce hyperosmotic stress to study cellular responses to such conditions, including changes in cell volume, signaling pathways, and apoptosis.
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
A2: High concentrations of this compound can induce cytotoxicity through several mechanisms, primarily:
-
Oxidative Stress: this compound treatment can lead to a decrease in intracellular glutathione (GSH) and an increase in malondialdehyde (MDA) levels, indicating oxidative injury.[1]
-
Apoptosis: this compound can induce programmed cell death (apoptosis). This is characterized by the externalization of phosphatidylserine, DNA fragmentation, and the activation of caspases.[2][3]
-
Cytoskeletal Disruption: High doses of this compound have been shown to cause disorganization and even destruction of the cellular cytoskeleton.[1]
Q3: Is this compound-induced cytotoxicity cell-type specific?
A3: Yes, the cytotoxic effects of this compound can vary between different cell types. For example, renal tubular epithelial cells and endothelial cells have been shown to be susceptible to this compound-induced injury.[3][4] It is crucial to determine the optimal concentration for your specific cell line.
Q4: How can I differentiate between apoptosis and necrosis caused by this compound?
A4: You can distinguish between apoptosis and necrosis using an Annexin V and Propidium Iodide (PI) assay. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q1: I am observing high levels of cell death even at low concentrations of this compound. What could be the reason?
A1:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells are more susceptible to cytotoxic agents.
-
Solvent Toxicity: If you are dissolving this compound in a solvent, ensure the final concentration of the solvent in the culture medium is not toxic to your cells. Always include a solvent control in your experiments.
-
Contamination: Check your cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma), as this can cause unexpected cell death.
Q2: My results for cell viability are inconsistent between experiments. How can I improve reproducibility?
A2:
-
Standardize Seeding Density: Use a consistent cell seeding density for all your experiments. Over-confluent or sparsely seeded cultures can respond differently to treatment.
-
Consistent Incubation Times: Ensure that the duration of this compound exposure is the same across all experiments.
-
Reagent Quality: Use high-quality reagents and prepare fresh solutions of this compound for each experiment to avoid degradation.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
Q3: How do I determine the optimal, non-cytotoxic concentration of this compound for my specific cell line?
A3:
-
Dose-Response Experiment: Perform a dose-response experiment by treating your cells with a wide range of this compound concentrations (e.g., from low µM to high mM) for a fixed time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Use a cell viability assay, such as the MTT assay, to measure the percentage of viable cells at each concentration.
-
Determine IC50: Plot the cell viability against the this compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration that causes 50% inhibition of cell viability. This will help you select appropriate concentrations for your subsequent experiments.
Data Presentation
The following tables summarize the dose-dependent cytotoxic effects of Mannitol on different cell lines as reported in the literature.
Table 1: Dose-Dependent Cytotoxicity of Mannitol on Human Kidney Tubular Epithelial Cells (HK-2)
| Mannitol Concentration (mmol/L) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| 100 | 24, 48, 72 | Significant decrease in cell viability | [1] |
| 250 | 24, 48, 72 | Significant decrease in cell viability | [1] |
| 400 | 24, 48, 72 | Significant decrease in cell viability | [1] |
Table 2: Induction of Apoptosis by Mannitol in Different Cell Lines
| Cell Line | Mannitol Concentration | Incubation Time (hours) | Percentage of Apoptotic Cells | Reference |
| Bovine Aortic Endothelial (BAE) Cells | 300 mOsm | Not Specified | 42% | [2][5] |
| Human Kidney Tubular Epithelial (HK-2) Cells | 100 mmol/L | 48 | 2.5 ± 1.1% | |
| Human Kidney Tubular Epithelial (HK-2) Cells | 250 mmol/L | 48 | 9.3 ± 1.0% | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound (Mannitol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Annexin V/PI Apoptosis Assay
This protocol is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen duration. Include positive and negative controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound cytotoxicity experiments.
References
- 1. Renal tubular epithelial cells injury induced by mannitol and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Renal tubular epithelial cells injury induced by mannitol and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Mannitol (Manicol) Assays
Welcome to the technical support center for Mannitol (Manicol) assays. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and ensure reliable, consistent results.
General Principles of the Mannitol Assay
The Mannitol assay is a quantitative method for determining the concentration of D-mannitol in various biological and commercial samples. The most common method is an enzyme-based colorimetric or spectrophotometric assay. The core principle involves the oxidation of D-mannitol to D-fructose by the enzyme mannitol dehydrogenase (ManDH). This reaction uses nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is reduced to NADH. The amount of NADH produced is directly proportional to the amount of D-mannitol in the sample. The NADH is then used to reduce a colorimetric probe, and the resulting color change is measured by a spectrophotometer or microplate reader.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of the assay and a typical experimental workflow.
Caption: Biochemical pathway of the Mannitol assay.
Caption: A typical experimental workflow for a microplate-based Mannitol assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Mannitol assay?
The Mannitol assay is an enzymatic assay used to quantify D-mannitol. It relies on the enzyme mannitol dehydrogenase to oxidize D-mannitol to D-fructose, which concurrently reduces NAD+ to NADH. The resulting NADH is then used to reduce a colorimetric substrate, and the color change, measured by a spectrophotometer, is proportional to the D-mannitol concentration in the sample.[1]
Q2: What types of samples can be used with a Mannitol assay?
Mannitol assays are versatile and can be used with a variety of samples, including food, beverages, agricultural products, and biological samples like urine and serum. Sample preparation is crucial and will vary depending on the sample type.[1]
Q3: What is the linear range of a typical Mannitol assay?
The linear detection range can vary between different commercial kits. For example, some kits have a linear range of 0.007 to 3 mM mannitol, while others are linear for 5 to 75 µg of D-mannitol per assay.[1] It is essential to consult the technical datasheet for your specific assay kit.
Troubleshooting Guide
High Background
Problem: The blank wells (containing no mannitol) show high absorbance readings, reducing the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Ensure that glassware and pipette tips are clean. |
| Improper Blanking | Ensure that the blank subtracts the absorbance from the sample matrix and the assay reagents themselves. Some kits may require a sample blank in addition to a reagent blank. |
| Extended Incubation Time | Adhere strictly to the incubation times specified in the protocol. Over-incubation can lead to non-specific signal generation. |
| Incorrect Wavelength | Verify that the microplate reader is set to the correct absorbance wavelength as specified in the assay protocol (e.g., 450 nm or 565 nm). |
| Light Exposure | Some reagents are light-sensitive. Protect the plate from light during incubation and reading. |
Low Signal or No Signal
Problem: The absorbance readings for the standards and samples are very low or indistinguishable from the blank.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme mix has been stored correctly (typically at 2-8°C or -20°C) and has not undergone multiple freeze-thaw cycles. Reconstitute the enzyme mix immediately before use. |
| Incorrect Reagent Preparation | Double-check all reagent dilution and preparation steps. Ensure that all components of the reaction mix are added in the correct order and volume. |
| Sub-optimal Temperature | Assays are often optimized for a specific temperature (e.g., 25°C or 37°C). Ensure your incubation and reading steps are performed at the recommended temperature.[1] |
| Sample Concentration Too Low | The mannitol concentration in your samples may be below the detection limit of the assay. Consider concentrating your sample or using a larger sample volume if the protocol allows. |
| Expired Reagents | Check the expiration dates on all kit components and discard any that have expired. |
Inconsistent Results (High Variability)
Problem: There is a high coefficient of variation (%CV) between replicate wells of the same standard or sample.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and avoid introducing air bubbles. Use a multichannel pipette for adding common reagents to all wells.[2][3] |
| Inadequate Mixing | Mix all reagents thoroughly before use. After adding reagents to the plate, mix gently on a plate shaker to ensure a homogeneous reaction in each well. |
| "Edge Effects" in Microplate | Evaporation from the outer wells of a microplate can concentrate reactants and lead to inconsistent results. To minimize this, you can fill the peripheral wells with sterile media or PBS, or use a humidified incubator.[3] |
| Particulates in Sample | Centrifuge samples to remove any precipitates or cellular debris that could interfere with the optical reading.[1] |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates, which can lead to uneven heating.[4] |
Poor Standard Curve
Problem: The standard curve is not linear or has a low R² value, preventing accurate quantification.
| Potential Cause | Recommended Solution |
| Incorrect Standard Dilutions | Carefully prepare a fresh serial dilution of the standard for each experiment. Do not reuse tips for different dilution points. |
| Degraded Standard | Reconstitute a fresh vial of the lyophilized standard. Aliquot and store at the recommended temperature to avoid freeze-thaw cycles. |
| Assay Saturation | The highest concentration points of the standard curve may be outside the linear range of the assay. Dilute the standard stock further to lower the concentration range of the curve. |
| Incorrect Blank Subtraction | Ensure you are subtracting the correct blank value from all standards and samples before plotting the standard curve. |
Experimental Protocols
General Protocol for a Microplate-Based Mannitol Assay
This is a generalized protocol and should be adapted based on the specific instructions of your assay kit.
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.
-
Reconstitute lyophilized components (e.g., enzyme mix, substrate mix, standard) with the specified volumes of buffer or ultrapure water as per the kit instructions.
-
Prepare a reaction mix containing assay buffer, enzyme mix, and substrate mix according to the protocol.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the mannitol standard in the assay buffer. A typical range might be from 0 to 10 nmol/well.
-
Add the diluted standards to separate wells of a 96-well plate.
-
-
Sample Preparation:
-
Homogenize tissue or cell samples in ice-cold assay buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
Dilute the supernatant to bring the mannitol concentration within the linear range of the assay.
-
Add the prepared samples to separate wells of the 96-well plate.
-
-
Assay Procedure:
-
Add the reaction mix to each well containing the standards and samples.
-
Mix the contents of the wells thoroughly using a plate shaker.
-
Incubate the plate for the time and at the temperature specified in the protocol (e.g., 20-30 minutes at 37°C), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the specified wavelength (e.g., 450 nm or 565 nm) using a microplate reader.
-
Subtract the absorbance of the blank (0 standard) from all other readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the mannitol concentration in your samples.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a Mannitol assay. Note that these values can vary between different kits and experimental conditions.
| Parameter | Typical Value | Reference |
| Wavelength | 450 nm or 565 nm | |
| Linear Range | 0.007 - 3 mM or 5 - 75 µ g/assay | [1] |
| Incubation Time | 20 - 60 minutes | |
| Incubation Temperature | 25°C or 37°C | [1] |
| Sample Volume | 20 - 50 µL | [5] |
| Final Well Volume | 100 - 250 µL | [1][5] |
References
Technical Support Center: Improving the Stability of Manicol (Mannitol) in Solution
Disclaimer: The compound "Manicol" is identified as a synonym for Mannitol, a well-established pharmaceutical excipient.[1] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to address and improve the stability of Mannitol in solution during experimental and formulation procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Mannitol) and why is its stability in solution a concern?
A1: this compound, also known as Mannitol, is a sugar alcohol widely used in pharmaceutical formulations as a bulking agent, stabilizer, and osmotic diuretic.[1][2] While generally stable, Mannitol solutions, particularly at concentrations of 15% or higher, are prone to crystallization, especially at cooler temperatures.[3] This physical instability can impact the safety and efficacy of the final product. Additionally, like many pharmaceutical compounds, Mannitol's chemical stability can be influenced by factors such as pH, temperature, and the presence of impurities.
Q2: What are the primary degradation pathways for small molecules like this compound (Mannitol) in solution?
A2: The most common chemical degradation pathways for small molecules in aqueous solutions are hydrolysis and oxidation.[4]
-
Hydrolysis: The cleavage of chemical bonds by water. This is a common degradation route for compounds containing functional groups like esters and amides.[4][5]
-
Oxidation: The loss of electrons from a molecule, often initiated by light, heat, or trace metals.[4]
While Mannitol itself is a relatively stable polyol, understanding these general pathways is crucial when it is part of a complex formulation with other less stable active pharmaceutical ingredients (APIs).
Q3: How can I prevent the crystallization of this compound (Mannitol) in my concentrated solutions?
A3: Crystallization in concentrated Mannitol solutions is a significant stability challenge.[3][6][7] Strategies to prevent this include:
-
Temperature Control: Storing solutions at a controlled room temperature and protecting them from freezing is critical.[3]
-
Formulation Adjustment: The addition of other osmotic agents like sodium chloride, sorbitol, or glycerol can help create stable, hyperosmotic formulations.[7]
-
Resolubilization: If crystals form, they can often be redissolved by warming the solution in a water bath or through autoclaving, followed by cooling to body temperature before use.[3]
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitate or crystals are observed in my this compound (Mannitol) solution upon storage. | - Supersaturation of the solution.- Storage at low temperatures.- Nucleation initiated by impurities or container imperfections. | - Warm the solution gently in a water bath to redissolve the crystals.[3]- Store the solution at a controlled, slightly elevated temperature.- Filter the solution to remove any potential nucleating agents.- Consider reformulating with a lower concentration of Mannitol or adding co-solvents/stabilizers.[7] |
| The pH of my this compound (Mannitol) containing formulation is shifting over time. | - Interaction with acidic or basic excipients.- Degradation of another component in the formulation, leading to pH changes.- Leaching of substances from the container. | - Use a suitable buffering agent to maintain the desired pH.[8]- Investigate the stability of all components in the formulation.- Ensure the use of high-quality, inert containers. |
| I'm observing a loss of potency of the active pharmaceutical ingredient (API) in my this compound (Mannitol) formulation. | - Hydrolysis or oxidation of the API.- Interaction between the API and Mannitol or other excipients. | - Conduct forced degradation studies to identify the degradation pathway of the API.[9]- Adjust the pH of the solution to a range where the API is most stable.[10]- Add antioxidants (e.g., ascorbic acid, sodium metabisulfite) if oxidation is suspected.[10]- Protect the solution from light using amber-colored vials.[10] |
Quantitative Data Summary
The stability of a drug substance is often evaluated under various stress conditions. Below is a hypothetical table summarizing the results of a forced degradation study on a new chemical entity formulated with this compound (Mannitol).
Table 1: Hypothetical Forced Degradation Study Results for an API in a this compound (Mannitol) Formulation
| Stress Condition | Duration | % Degradation of API | Major Degradants Formed |
| 0.1 M HCl | 24 hours | 15.2% | Hydrolysis Product A |
| 0.1 M NaOH | 24 hours | 25.8% | Hydrolysis Product B |
| 5% H₂O₂ | 24 hours | 8.5% | Oxidation Product C |
| Heat (80°C) | 48 hours | 5.1% | Thermal Degradant D |
| Light (1.2 million lux hours) | 7 days | 2.3% | Photodegradant E |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Drug Substance in a this compound (Mannitol) Solution
Objective: To identify potential degradation pathways and products of a drug substance in a this compound (Mannitol) solution under stress conditions. This information is crucial for developing a stability-indicating analytical method.[9]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a 10% w/v this compound (Mannitol) solution at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Maintain the solution at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Maintain the solution at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.[9]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 5% hydrogen peroxide. Keep the solution at room temperature (25°C). Withdraw samples at various time points and dilute for analysis.[9]
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at 80°C. Withdraw samples at various time points for analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the drug substance and its degradation products.
Visualizations
Caption: General degradation pathways for an API in a this compound solution.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting this compound solution instability.
References
- 1. Actylis - Mannitol [solutions.actylis.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 6. Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. benchchem.com [benchchem.com]
- 10. Describe four methods used to prevent oxidation in pharmaceutical prepara.. [askfilo.com]
- 11. Photostability | SGS USA [sgs.com]
Avoiding off-target effects of Manicol in experiments
Welcome to the technical support center for Manicol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1][2] While this compound is designed to selectively inhibit its primary target, like many small molecule inhibitors, it can interact with other proteins, leading to unintended biological consequences. We recommend a systematic approach to determine if the observed effects are on-target or off-target.
Q2: How can we identify the potential off-target proteins of this compound?
A2: Several methods can be employed to identify potential off-target interactions:
-
Kinase Selectivity Profiling: This is a comprehensive approach to screen this compound against a large panel of purified kinases in competitive binding or enzymatic activity assays. Commercial services are available that offer screening against hundreds of kinases.[1][3]
-
Chemoproteomic Approaches: Techniques such as Cellular Thermal Shift Assay (CETSA) or affinity chromatography coupled with mass spectrometry can identify protein targets of this compound directly in a more physiologically relevant context, such as in cell lysates or live cells.[2]
-
Computational Prediction: In silico methods can predict potential off-targets based on the structural similarity of this compound to known ligands of other proteins. However, these predictions require experimental validation.
Q3: What is the significance of IC50, Ki, or Kd values in determining off-target effects?
A3: These values are crucial for quantifying the potency and affinity of this compound for its on-target and potential off-target proteins:
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit a specific biological process by 50%.[4][5] A lower IC50 value signifies higher potency.
-
Ki (Inhibition constant): Represents the dissociation constant of the enzyme-inhibitor complex and is an indicator of binding affinity.
-
Kd (Dissociation constant): Measures the equilibrium between the ligand-protein complex and the dissociated components. A lower Kd value indicates a stronger binding affinity.[6]
A significant difference (typically >100-fold) between the IC50/Ki/Kd for the intended target versus other proteins suggests good selectivity.[1] Similar potencies indicate a higher likelihood of off-target effects.
Q4: Can off-target effects of this compound be beneficial?
A4: While often considered detrimental, off-target effects can sometimes be advantageous in a therapeutic context, a phenomenon known as polypharmacology.[7] For instance, the inhibition of a secondary target might contribute to the overall desired therapeutic effect. However, in a research setting, it is critical to distinguish between on-target and off-target effects to ensure accurate interpretation of experimental results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent results across different cell lines. | Cell line-specific off-target effects. | 1. Test this compound in multiple cell lines to determine if the results are cell-type specific.[2] 2. Characterize the expression levels of the intended target and suspected off-target proteins in each cell line. |
| Observed phenotype does not match known function of the primary target. | Off-target inhibition of an unknown protein or pathway. | 1. Perform a broad kinase selectivity screen to identify potential off-targets. 2. Use a structurally unrelated inhibitor for your intended target as a control.[2] 3. Conduct a "rescue" experiment by re-introducing a this compound-resistant version of the primary target. If the phenotype persists, it is likely an off-target effect.[2] |
| High levels of cytotoxicity at concentrations required for on-target inhibition. | Off-target toxicity. | 1. Determine the therapeutic window by comparing the dose-response curves for on-target activity and cell viability. 2. Use knockdown/knockout models (e.g., siRNA, CRISPR) for the putative off-target to see if toxicity is reduced.[2] |
| Activation of a compensatory signaling pathway. | Cellular response to the inhibition of the primary target. | 1. Analyze changes in the phosphorylation status of key proteins in related signaling pathways using techniques like Western blotting or mass spectrometry. 2. Co-treat with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored.[1] |
Quantitative Data Summary
The following tables provide hypothetical data for this compound's binding affinity and inhibitory concentrations against its primary target and a selection of potential off-targets.
Table 1: Binding Affinity of this compound
| Target | Kd (nM) | Assay Method |
| Primary Target Kinase A | 5 | Isothermal Titration Calorimetry (ITC) |
| Off-Target Kinase B | 85 | Surface Plasmon Resonance (SPR) |
| Off-Target Kinase C | 250 | Bio-layer Interferometry (BLI) |
| Off-Target Kinase D | >10,000 | Radiometric Assay |
Table 2: Inhibitory Concentration (IC50) of this compound
| Target | Cellular IC50 (nM) | Biochemical IC50 (nM) |
| Primary Target Kinase A | 50 | 10 |
| Off-Target Kinase B | 800 | 150 |
| Off-Target Kinase C | 3,500 | 900 |
| Off-Target Kinase D | >50,000 | >20,000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: Use a multi-well plate format. Add the kinase, substrate, and ATP to each well.
-
Compound Addition: Add the different concentrations of this compound to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for the kinases to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., fluorescence, luminescence, radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target(s) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle-treated control group.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway showing this compound's on-target and off-target effects.
Caption: Workflow for identifying, validating, and mitigating off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. academic.oup.com [academic.oup.com]
Refinement of Manicol delivery to target cells
Technical Support Center: Refinement of Manicol Delivery to Target Cells
Disclaimer: The following technical support guide is based on a hypothetical drug delivery platform, "this compound," defined as a novel, synthetic polymer-based nanocarrier for targeted drug delivery. The information provided, including protocols and troubleshooting advice, is generated for illustrative purposes and is based on established principles of nanoparticle drug delivery.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a polymer-based nanoparticle system designed for the targeted delivery of therapeutic agents.[1][2] It is engineered to encapsulate a variety of drug molecules, protecting them from degradation and facilitating their transport to specific cells.[3][4] The surface of this compound can be functionalized with targeting ligands to enhance its affinity for specific cell surface receptors, thereby increasing the precision of drug delivery.[5][6]
2. What types of molecules can be delivered using this compound?
This compound is a versatile platform capable of encapsulating both hydrophobic and hydrophilic small molecules, as well as larger biologics such as peptides and nucleic acids.[3][4] The encapsulation efficiency may vary depending on the physicochemical properties of the cargo.[7]
3. What is the general mechanism of this compound uptake by cells?
This compound nanoparticles are primarily taken up by cells through endocytosis.[8][9][10] The specific pathway, which can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, is influenced by the nanoparticle's size, shape, and surface chemistry, as well as the cell type.[5][11] Once inside the cell, this compound is designed to escape the endosome and release its therapeutic cargo into the cytoplasm.[12][13][14]
4. How should I store the this compound reagent?
For optimal performance, this compound should be stored at 4°C. It is important to avoid freezing the reagent, as this can compromise the integrity of the nanoparticles. If the solution appears cloudy upon removal from storage, it can be warmed to 37°C for a few minutes until it becomes clear.
5. Is it necessary to use serum-free media during the formation of the this compound-drug complex?
Yes, it is highly recommended to form the this compound-drug complex in a serum-free medium.[15] The presence of serum proteins can interfere with the complex formation, leading to reduced encapsulation efficiency and inconsistent results.[15]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Low Delivery Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal this compound-to-Drug Ratio | Perform a dose-response experiment to determine the optimal ratio of this compound to your specific drug. Start with the recommended ratio in the protocol and test several concentrations above and below this point.[16] |
| Incorrect Incubation Time | Optimize the incubation time of the this compound-drug complex with the cells. Test a range of time points (e.g., 4, 12, 24, and 48 hours) to find the ideal duration for maximum uptake. |
| Low Cell Viability | Ensure that the cells are healthy and in the logarithmic growth phase at the time of the experiment.[17] Cell confluency should typically be between 70-90%.[18] |
| Presence of Inhibitors | Avoid using antibiotics in the cell culture medium during the delivery process, as they can sometimes interfere with nanoparticle uptake.[15][17] |
| This compound Aggregation | Visually inspect the this compound solution for any signs of precipitation. If aggregation is suspected, refer to the troubleshooting section on nanoparticle aggregation.[19][20][21] |
Issue 2: High Cytotoxicity
| Possible Cause | Suggested Solution |
| High Concentration of this compound | Reduce the concentration of this compound used in the experiment. It is important to perform a toxicity assay to determine the maximum non-toxic concentration for your specific cell line.[22][23][24] |
| Contaminants in the Preparation | Ensure that all reagents and labware are sterile and free of endotoxins, which can induce an inflammatory response and cell death.[25] |
| Extended Exposure Time | Decrease the incubation time of the this compound-drug complex with the cells. A shorter exposure may be sufficient for delivery without causing significant toxicity. |
| Inherent Toxicity of the Drug | If the encapsulated drug is known to be cytotoxic, high delivery efficiency will naturally lead to increased cell death. Consider using a lower drug concentration. |
Issue 3: Nanoparticle Aggregation
| Possible Cause | Suggested Solution |
| Improper Storage | Always store this compound at the recommended temperature of 4°C and avoid freezing.[19] |
| Incorrect pH or Ionic Strength of the Buffer | Use the recommended buffer for complex formation and dilution. Significant deviations in pH or ionic strength can lead to nanoparticle instability and aggregation.[19][26] |
| Mechanical Stress | Avoid vigorous vortexing or excessive centrifugation speeds when preparing the this compound-drug complex, as this can induce aggregation.[15][27] |
| High Nanoparticle Concentration | If you are working with high concentrations of this compound, consider diluting the stock solution before use to reduce the likelihood of aggregation. |
Experimental Protocols
Protocol 1: Encapsulation of a Hydrophobic Drug with this compound
This protocol describes a general method for encapsulating a hydrophobic drug using the nanoprecipitation technique.[28]
-
Preparation of the Organic Phase: Dissolve your hydrophobic drug and the this compound polymer in a water-miscible organic solvent (e.g., acetone or acetonitrile) at the desired concentrations.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution, which can be purified water or a buffer containing a stabilizer (e.g., Poloxamer 188).
-
Nanoprecipitation: Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of the solvent into the water will cause the polymer and drug to co-precipitate, forming drug-loaded nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess stabilizer.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to measure the release of a drug from this compound nanoparticles over time.[29][30][31]
-
Preparation: Resuspend a known amount of drug-loaded this compound nanoparticles in a release buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration.
-
Incubation: Incubate the nanoparticle suspension at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the suspension.
-
Separation: Separate the released (free) drug from the nanoparticle-encapsulated drug. This can be achieved by centrifugation followed by collection of the supernatant, or by using centrifugal filter units.
-
Quantification: Quantify the amount of free drug in the collected supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[32][33][34]
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially encapsulated.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Delivery
| Cell Line | This compound Concentration (µg/mL) | Drug Concentration (µM) | Incubation Time (hours) |
| HeLa | 10 - 50 | 1 - 10 | 24 |
| A549 | 20 - 75 | 5 - 20 | 24 - 48 |
| MCF-7 | 15 - 60 | 2 - 15 | 24 |
| HEK293 | 5 - 40 | 1 - 5 | 12 - 24 |
Table 2: Troubleshooting Low Delivery Efficiency - Quantitative Guide
| Parameter | Standard Range | Troubled Range (Example) | Recommended Action |
| This compound:Drug Ratio (w/w) | 5:1 to 20:1 | 2:1 | Increase the proportion of this compound. |
| Cell Confluency (%) | 70 - 90% | < 50% or > 95% | Optimize cell density at the time of experiment. |
| Incubation Time (hours) | 12 - 48 | < 6 | Increase the duration of exposure to the complex. |
Visualizations
Caption: Hypothetical signaling pathway of this compound uptake and drug release.
References
- 1. Polymer-Based Drug Delivery Systems for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homes.nano.aau.dk [homes.nano.aau.dk]
- 5. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wilhelm-lab.com [wilhelm-lab.com]
- 10. researchgate.net [researchgate.net]
- 11. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery | MDPI [mdpi.com]
- 13. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 16. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 17. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 18. genscript.com [genscript.com]
- 19. quora.com [quora.com]
- 20. Nanoparticle processing: Understanding and controlling aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03849J [pubs.rsc.org]
- 23. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. Quantifying drug release from PLGA nanoparticulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. University of Illinois researchers quantify drug delivery from nanoparticles inside a cell | EurekAlert! [eurekalert.org]
- 33. Nanotechnologies for Noninvasive Measurement of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives [ouci.dntb.gov.ua]
Dealing with Manicol degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Manicol degradation during experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solutions
Symptoms:
-
Loss of this compound potency over a short period.
-
Appearance of unknown peaks in chromatography analysis.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis | Adjust the pH of the solution to a range where this compound is more stable. Perform a pH stability study to identify the optimal pH range.[1][2] Consider using a non-aqueous solvent if the experimental design allows. |
| Oxidation | Degas the solvent before preparing the solution.[3] Add antioxidants (e.g., ascorbic acid, BHT) if compatible with the experiment. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[4][5][6] Conduct experiments under low-light conditions. |
| Microbial Contamination | Filter-sterilize the solution using a 0.22 µm filter.[4] Use sterile containers and aseptic techniques for solution preparation and handling.[7][8] |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Lower than expected biological activity.
-
Time-dependent decrease in efficacy.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Enzymatic Degradation | Pre-incubate this compound in the cell culture medium without cells to assess its stability. If degradation is observed, consider using an enzyme inhibitor if the target pathway is known and the inhibitor does not interfere with the assay. Reduce the incubation time if possible.[3] |
| Interaction with Media Components | Evaluate the stability of this compound in different cell culture media. Some media components, like certain amino acids or vitamins, can react with the compound. |
| Adsorption to Plastics | Use low-binding microplates and pipette tips. Pre-treat plates with a blocking agent like bovine serum albumin (BSA) if compatible with the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence this compound stability?
A1: The stability of this compound can be influenced by several factors, including temperature, pH, light, oxygen, and the presence of certain enzymes or other reactive chemical species.[1][3][4] It is crucial to control these factors during experiments to ensure the integrity of the compound.
Q2: How can I determine the optimal storage conditions for this compound solutions?
A2: To determine the optimal storage conditions, a formal stability study is recommended.[9][10] This typically involves storing aliquots of the this compound solution under various conditions (e.g., different temperatures, light exposures, and pH values) and monitoring its concentration over time using a validated analytical method like HPLC.
Q3: What are the common degradation pathways for small molecules like this compound?
A3: Common degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[11][12] Hydrolysis is the cleavage of a chemical bond by the addition of water. Oxidation involves the loss of electrons, often facilitated by the presence of oxygen. Photolysis is the breakdown of a molecule caused by the absorption of light.
Q4: Can the container and closure system affect this compound's stability?
A4: Yes, the choice of container and closure can significantly impact stability.[5] For example, some plastics may leach substances that can degrade this compound, or they may be permeable to gases like oxygen. Glass vials with appropriate stoppers are often a good choice, but compatibility should always be verified.[5]
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the stability of this compound at different pH values.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the this compound stock solution into each buffer to a final concentration of 10 µM.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the concentration of the remaining this compound using a validated HPLC method.
-
Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate.
Protocol 2: Photostability Testing of this compound
Objective: To evaluate the effect of light on the stability of this compound.
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Divide the solution into two sets of clear and amber vials.
-
Expose one set of clear vials to a controlled light source (e.g., a photostability chamber with a specified light intensity).
-
Keep the second set of clear vials wrapped in aluminum foil (dark control) and the amber vials under the same light source.
-
Store all vials at a constant temperature.
-
At predetermined time intervals, withdraw samples from each vial.
-
Analyze the samples for this compound concentration by HPLC.
-
Compare the degradation profiles of the light-exposed, dark control, and amber vial samples.[6]
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Key factors influencing this compound stability.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. d-nb.info [d-nb.info]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. fda.gov.ph [fda.gov.ph]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. npra.gov.my [npra.gov.my]
- 10. Factors Considered for Stability Testing - Keynotive [keynotive.io]
- 11. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvement for Synthesis and Purification
A Note on "Manicol": The term "this compound" is not standard in chemical literature. It is likely a typographical error for either Mandelic Acid or Mannitol , both of which are significant in research and drug development. This guide provides comprehensive support for both compounds.
I. Mandelic Acid Synthesis and Purification
This section provides troubleshooting guidance and protocols for the synthesis and purification of Mandelic Acid, a key chiral building block in pharmaceuticals.
Troubleshooting Guide & FAQs
Synthesis Issues
Q1: My Mandelic Acid yield from the benzaldehyde cyanohydrin reaction is low. What are the common causes?
A1: Low yields in this synthesis can stem from several factors:
-
Decomposition of Mandelonitrile: The intermediate, mandelonitrile, can decompose if allowed to stand for extended periods before hydrolysis. It is crucial to proceed to the hydrolysis step promptly after its formation.[1]
-
Incomplete Reaction: Ensure that the initial reaction between benzaldehyde, sodium bisulfite, and sodium cyanide goes to completion. The disappearance of the oily benzaldehyde layer and formation of the crystalline bisulfite addition compound are key indicators.[2]
-
Side Reactions: If the reaction temperature during hydrolysis of dichloroacetophenone is too high, side reactions can occur, reducing the yield and purity of the final product.[3]
-
Loss During Extraction: Mandelic acid has some solubility in water. Ensure thorough extraction with an appropriate solvent (e.g., ether, benzene) to minimize losses.[1][3]
Q2: The final Mandelic Acid product is colored. How can I prevent this?
A2: A colored product is often due to impurities.
-
Washing the crude product with cold benzene before the main extraction can help remove color-causing impurities.[1]
-
Ensuring the purity of the starting benzaldehyde is also critical; freshly distilled benzaldehyde is recommended.
Purification Issues
Q3: I'm having trouble with the crystallization of Mandelic Acid.
A3: Crystallization issues can be due to several factors:
-
Supersaturation Not Reached: The solution may not be concentrated enough. You can concentrate the solution further to induce crystallization.
-
Inappropriate Solvent: Mandelic acid is soluble in polar solvents like water and ethanol, but less soluble in nonpolar solvents like benzene. Using a solvent system where the product has lower solubility at colder temperatures is key for good crystal yield.[1][4]
-
Presence of Impurities: Impurities can inhibit crystal formation. An initial purification step, such as an acid-base extraction, might be necessary before attempting crystallization.[4]
-
Cooling Rate: A slow cooling rate generally produces larger and purer crystals.[5]
Q4: How can I improve the enantiomeric excess (e.e.) of my chiral Mandelic Acid?
A4: To improve enantiomeric purity:
-
Recrystallization of Diastereomeric Salts: This is a common method for resolving racemic mixtures. The diastereomeric salt with the desired chirality can be recrystallized one or more times to improve its optical purity.[5]
-
Solvent Selection: The choice of solvent is critical during the crystallization of diastereomeric salts, as it can significantly affect the solubility difference between the diastereomers.[5]
-
Crystallization-Induced Diastereomer Transformation (CIDT): This technique can be used for compounds that are not easily racemized. It involves reacting the enantiomers with a chiral resolving agent to form diastereomers. The less soluble diastereomer crystallizes, and the more soluble one can be epimerized in solution, allowing for a theoretical yield greater than 50%.[6]
Data Presentation: Mandelic Acid Synthesis & Purification
| Parameter | Method A: Benzaldehyde Cyanohydrin | Method B: Dichloroacetophenone Hydrolysis | Purification by Recrystallization (from Benzene) |
| Starting Materials | Benzaldehyde, Sodium Cyanide, Sodium Bisulfite | Acetophenone, Chlorine, Sodium Hydroxide | Crude Mandelic Acid, Benzene, Ethanol |
| Typical Yield | 50–52%[1] | 76–87% (based on acetophenone)[3] | >90% recovery |
| Purity | Melting point: 118°C[1] | High purity after recrystallization[3] | High purity, suitable for analysis |
| Key Solvents | Water, Benzene or Ether[1] | Glacial Acetic Acid, Ether, Benzene[3] | Benzene, Ethanol[3] |
Experimental Protocols
Protocol 1: Synthesis of Mandelic Acid from Benzaldehyde
This protocol is based on the formation of mandelonitrile from benzaldehyde, followed by hydrolysis.
Methodology:
-
Mandelonitrile Formation:
-
In a flask equipped with a stirrer, combine 212 g of sodium cyanide in 500 cc of water and 318 g of benzaldehyde.
-
While stirring, slowly add 850 cc of a saturated sodium bisulfite solution. During the first half of this addition, add 900 g of cracked ice to the mixture.
-
A layer of mandelonitrile will form. Separate this oily layer from the aqueous phase using a separatory funnel.
-
-
Hydrolysis:
-
Immediately add the separated mandelonitrile to 1100 cc of concentrated hydrochloric acid.
-
Heat the mixture on a water bath under reflux for 5-6 hours.
-
Cool the mixture and filter the solid precipitate, which is a mixture of mandelic acid and ammonium chloride.
-
-
Purification (Extraction):
-
Dry the solid mixture.
-
Extract the mandelic acid from the ammonium chloride using hot benzene or ether.
-
If using benzene, add a portion of the solid mixture to boiling benzene, decant the hot solution, and cool to crystallize the mandelic acid. Repeat this process until all the mandelic acid is extracted.[1]
-
Filter the crystals and dry. The yield of pure mandelic acid should be 229–235 g.[1]
-
Protocol 2: Purification of Mandelic Acid by Recrystallization
Methodology:
-
Dissolution:
-
Take the crude mandelic acid and dissolve it in a minimal amount of hot benzene. A small amount of ethanol (6-10 ml) can be added to aid in complete dissolution.[3]
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble impurities.[3]
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath overnight at 6°C to maximize crystal formation.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold benzene to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
-
Visualization of Workflows
Caption: Workflow for Mandelic Acid Synthesis and Purification.
II. Mannitol Synthesis and Purification
This section provides troubleshooting guidance and protocols for the production and purification of Mannitol, a sugar alcohol used in pharmaceuticals and as a food additive.
Troubleshooting Guide & FAQs
Synthesis/Production Issues
Q1: The yield of Mannitol from my enzymatic/fermentation process is low. What are the likely causes?
A1: Low yields in biotechnological production of mannitol are a common challenge.
-
Byproduct Formation: The formation of byproducts such as glycerol, ribitol, and ethanol is a major issue that diverts substrate away from mannitol production.[7]
-
Inhibitors: Some byproducts, like ethanol, can act as inhibitors for key enzymes in the mannitol production pathway, such as mannitol dehydrogenase.[7]
-
Cofactor Regeneration: The enzymatic conversion of fructose to mannitol often relies on NADPH-dependent mannitol dehydrogenase. Inefficient regeneration of the NADPH cofactor can limit the reaction rate.[7]
-
Sub-optimal pH and Temperature: The pH and temperature of the fermentation broth can significantly impact enzyme activity and mannitol yield. For example, a low pH (4-5) and high temperature (20-30°C) have been reported to give high yields in some systems.[7]
Q2: How can I increase the productivity of my Mannitol fermentation?
A2:
-
Fed-batch Bioreactor: Using a fed-batch bioreactor can increase mannitol production by maintaining optimal substrate concentrations.[7]
-
Co-fermentation: Co-fermentation of glucose and fructose can help with cofactor regeneration, as the conversion of glucose to gluconate can produce the necessary NADH.[7]
-
Strain Improvement: Using mutant strains, for example, those deficient in lactate dehydrogenase (ldh), can redirect metabolic flux towards mannitol production and improve NAD+ regeneration.[7]
Purification Issues
Q3: I am struggling to separate Mannitol from Sorbitol and other sugars.
A3: Mannitol and sorbitol are isomers, which makes their separation challenging.
-
Fractional Crystallization: Mannitol has a lower solubility in water compared to sorbitol, which allows for its separation by fractional crystallization. However, this can result in a significant amount of mannitol remaining in the mother liquor.[8][9]
-
Chromatography:
-
Anion-exchange chromatography has been shown to be effective for separating mannitol from other carbohydrates like glucose, fructose, and sucrose, using water as the mobile phase.[8]
-
Cation-exchange chromatography can also be used to fractionate mannitol from other byproducts like acetic and lactic acid that may be present in fermentation broths.[10][11]
-
-
Nanofiltration: Nanofiltration can be used to concentrate and purify mannitol from process streams, for example, by allowing salts like NaCl to pass through the membrane while retaining the mannitol.[12]
Q4: My purified Mannitol does not meet the required purity standards. What can I do?
A4:
-
Recrystallization: If the purity is close to the desired level, a recrystallization step can often remove the remaining impurities.
-
Chromatographic Polishing: A final chromatographic step can be used to "polish" the product and remove trace impurities.
-
Combined Methods: A combination of methods, such as crystallization followed by chromatographic purification of the mother liquor, can be an effective strategy to maximize both yield and purity.[9]
Data Presentation: Mannitol Production & Purification
| Parameter | Catalytic Hydrogenation of Fructose | Biotechnological Production (Fermentation) | Purification by Anion-Exchange Chromatography |
| Starting Materials | Fructose, Hydrogen Gas | Fructose, Glucose, or other sugars | Crude Mannitol solution with other sugars |
| Catalyst/Microbe | Raney Nickel, Copper on Silica[13] | Candida magnoliae, Lactobacillus species[7] | Anion-exchange resin[8] |
| Typical Yield | Variable, can be low (25-30%)[13] | Can reach 85 mol-% under optimal conditions[7] | High recovery of pure mannitol fraction[8] |
| Key Challenges | High pressure and temperature, catalyst cost[13] | Low productivity, byproduct formation[7] | Sorbent regeneration, scaling up[8] |
Experimental Protocols
Protocol 1: Production of Mannitol by Fermentation (Conceptual)
This protocol outlines the general steps for producing mannitol using a microbial fermentation process.
Methodology:
-
Strain Selection and Inoculum Preparation:
-
Select a high-mannitol-producing microbial strain (e.g., Candida magnoliae).
-
Prepare a seed culture by growing the strain in an appropriate medium.
-
-
Fermentation:
-
In a sterilized bioreactor, add the production medium containing a carbon source (e.g., a fructose-glucose mixture).
-
Inoculate the bioreactor with the seed culture.
-
Maintain optimal fermentation conditions (e.g., pH, temperature, agitation, aeration) for the selected strain. For example, a pH of 5.0 and a temperature of 37°C have been used.[7]
-
-
Monitoring:
-
Monitor the fermentation process by taking samples to measure cell growth, substrate consumption, and mannitol and byproduct concentrations.
-
-
Harvesting:
-
Once the fermentation is complete (indicated by the depletion of the carbon source or a plateau in mannitol production), harvest the fermentation broth.
-
Separate the microbial cells from the broth by centrifugation or filtration. The supernatant contains the crude mannitol.
-
Protocol 2: Purification of Mannitol by Chromatography
This protocol describes a general method for purifying mannitol from a mixed sugar solution using ion-exchange chromatography.
Methodology:
-
Column Preparation:
-
Sample Loading:
-
Load the crude mannitol solution onto the top of the column.
-
-
Elution:
-
Elute the column with the mobile phase. The different components of the mixture will travel through the column at different rates.
-
For example, when using a cation-exchange resin to separate mannitol from acids, the acids will typically elute after the mannitol.[10]
-
-
Fraction Collection:
-
Collect fractions of the eluate as it exits the column.
-
-
Analysis and Pooling:
-
Analyze the collected fractions for their composition (e.g., using HPLC).
-
Pool the fractions containing pure mannitol.
-
-
Concentration and Isolation:
-
Concentrate the pooled mannitol fractions (e.g., by evaporation) and isolate the pure mannitol by crystallization.[11]
-
Visualization of Workflows
Caption: Workflow for Mannitol Production and Purification.
Caption: General Troubleshooting Logic for Synthesis and Purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Mandelic Acid and Derivatives [designer-drug.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Challenges in Enzymatic Route of Mannitol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Food Processing - Sorbitol/Mannitol separation [puritech.be]
- 10. JPH04183395A - Method for separating and purifying mannitol - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of Manicol
Introduction to Manicol and its Mechanism of Action
This compound is a novel, synthetic small-molecule inhibitor targeting the ATP-binding site of the MANI kinase. The MANI kinase is a critical component of the Cellular Stress Response Pathway, and its aberrant activation has been implicated in various proliferative diseases. By inhibiting MANI kinase, this compound effectively downregulates downstream signaling cascades, leading to cell cycle arrest and apoptosis in malignant cells. Given its potent and selective activity, this compound is a valuable tool for researchers investigating cellular stress and developing novel therapeutic strategies.
However, as with many small-molecule inhibitors, ensuring consistent and reproducible experimental outcomes requires careful attention to handling and experimental design to minimize batch-to-batch variability. This guide provides troubleshooting advice and detailed protocols to help you achieve reliable results with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant differences in the IC50 value of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in the potency of small-molecule inhibitors can arise from several factors.[1] The most common causes include:
-
Chemical Purity and Impurities: Minor variations in the purity of the active pharmaceutical ingredient (API) or the presence of residual solvents and synthetic byproducts can significantly impact the inhibitor's biological activity.[1]
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates, thereby affecting its potency in cell-based assays.[1]
-
Solubility and Formulation Issues: Inconsistent dissolution of this compound in your solvent (e.g., DMSO) can lead to inaccuracies in the final concentration used in your experiments.[2]
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch of this compound. Compare the purity, impurity profile, and other specified parameters with previous batches.
-
Standardize Stock Solution Preparation: Follow a strict, standardized protocol for preparing your this compound stock solutions. (See Experimental Protocol 1: Preparation of this compound Stock Solutions).
-
Perform Quality Control Checks: If variability persists, consider performing in-house quality control checks, such as HPLC analysis, to confirm the purity and integrity of each batch. (See Experimental Protocol 2: Purity Assessment of this compound by HPLC).
-
Control for Experimental Drift: Ensure that variability is not coming from your assay system by including a positive and negative control in every experiment.[3]
Q2: this compound is precipitating out of solution when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation is a common issue with hydrophobic small molecules like this compound when they are introduced into an aqueous environment.[4] Here are some strategies to mitigate this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all experiments and remains at a non-toxic level for your cells (typically <0.5%).[5]
-
Decrease Final this compound Concentration: The concentration of this compound may be exceeding its solubility limit in your final assay buffer. Try performing a dose-response experiment at a lower concentration range.
-
Gentle Warming and Mixing: Gently warming the solution or using sonication can sometimes help to keep the compound in solution.[2] However, be cautious with temperature-sensitive compounds.
-
Use a Surfactant: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Pluronic F-68) to your assay medium can improve the solubility of hydrophobic compounds.
Q3: My cell-based assay results with this compound are inconsistent from one experiment to the next, even with the same batch. What could be the cause?
A3: Inconsistent results in cell-based assays can be due to a variety of factors related to both the compound and the biological system.[6][7]
-
Compound Instability: this compound may be unstable in your cell culture medium over the duration of your experiment. It is advisable to perform a time-course experiment to assess the stability of this compound under your specific experimental conditions.[4]
-
Cell Culture Variability: The responsiveness of your cells can be affected by factors such as passage number, cell density, and the time between passaging and the start of the experiment.[6]
-
Inconsistent Cell Seeding: Uneven cell seeding can lead to significant variability in assay results.[8]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and lead to unreliable data.[6]
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study of this compound in your assay medium. (See Experimental Protocol 3: Stability Assessment of this compound in Assay Medium).
-
Standardize Cell Culture Practices: Use cells within a defined passage number range, maintain consistent cell densities, and standardize the timing of your experiments relative to cell passaging.[6]
-
Ensure Uniform Cell Seeding: Use automated cell counters for accurate cell density determination and be meticulous with your cell seeding technique to ensure even distribution in multi-well plates.[8]
-
Regularly Test for Mycoplasma: Routinely test your cell cultures for mycoplasma contamination.[6]
Data Presentation
Table 1: Comparison of Physical and Chemical Properties for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | Conforms to standard |
| Purity (by HPLC) | 99.5% | 98.9% | ≥ 98.0% |
| Identity (by ¹H NMR) | Conforms | Conforms | Conforms to structure |
| Residual Solvents | < 0.1% | 0.3% | ≤ 0.5% |
| Water Content (Karl Fischer) | 0.2% | 0.4% | ≤ 0.5% |
Table 2: Effect of Storage Conditions on this compound Stability (Batch A, 1 mg/mL in DMSO)
| Storage Condition | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -20°C, Desiccated | 99.4% | 99.3% | 99.1% |
| 4°C, Desiccated | 99.1% | 98.5% | 97.8% |
| Room Temperature (20-25°C) | 97.2% | 95.1% | 92.3% |
Experimental Protocols
Experimental Protocol 1: Preparation of this compound Stock Solutions
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[9]
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C in a desiccated container.[5]
-
Experimental Protocol 2: Purity Assessment of this compound by HPLC
-
Objective: To determine the purity of a batch of this compound.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by this compound's UV spectrum (e.g., 254 nm).
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Integrate the peak areas of the main compound and any impurities.
-
Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.[4]
-
-
Experimental Protocol 3: Stability Assessment of this compound in Assay Medium
-
Objective: To determine the stability of this compound in the cell culture medium over the course of an experiment.
-
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your assay.
-
Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze each aliquot by HPLC to determine the concentration of the remaining this compound.
-
Plot the percentage of the remaining this compound against time to determine its stability profile.[4]
-
Mandatory Visualizations
Caption: The MANI Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the qualification of a new batch of this compound.
Caption: A logical guide for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. cellgs.com [cellgs.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
Adjusting Manicol assay conditions for reproducibility
Welcome to the technical support center for the Manicol assay. This resource is designed to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable results. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during the this compound assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for the quantification of D-Mannitol. The assay relies on the enzymatic activity of mannitol dehydrogenase (ManDH). In the presence of nicotinamide adenine dinucleotide (NAD+), ManDH oxidizes D-Mannitol to D-fructose, resulting in the formation of reduced NAD (NADH). The amount of NADH produced is directly proportional to the D-Mannitol concentration in the sample and is measured by the increase in absorbance at a specific wavelength (typically 340 nm for NADH directly, or coupled to a colorimetric reaction read at 450 nm).[1]
Q2: What are the most critical factors for ensuring the reproducibility of the this compound assay?
Several factors can significantly impact the reproducibility of the this compound assay. These include:
-
Sample Preparation: Proper handling, storage, and preparation of samples are crucial to prevent degradation or contamination.[1] Factors such as freeze-thaw cycles and incomplete homogenization can introduce variability.
-
Reagent Quality and Handling: The quality and consistent use of reagents, including the enzyme, buffers, and standards, are paramount.[2][3] Batch-to-batch variation in reagents can lead to inconsistent results.[1]
-
Temperature and Incubation Times: Maintaining a consistent temperature throughout the assay is essential for enzymatic reactions.[1][4] Adherence to specified incubation times is also critical for reproducible results.[4]
-
Instrument Calibration: Regular calibration of equipment such as pipettes and spectrophotometers is necessary to ensure accuracy and precision.[1][2]
-
Operator Variability: Consistent execution of the protocol by all users is key. Proper training and adherence to standard operating procedures can minimize this variability.[1][2]
Q3: Can other substances in my sample interfere with the this compound assay?
Yes, other sugar alcohols can interfere with the assay. Mannitol dehydrogenase can also partially oxidize D-arabitol and, to a lesser extent, D-sorbitol.[1] If these substances are present in your sample at high concentrations, they may contribute to the final absorbance value, leading to an overestimation of the D-Mannitol concentration.[1] It is important to consider the composition of your sample and, if necessary, perform control experiments to account for potential interference.
Q4: How should I prepare my samples for the this compound assay?
Sample preparation will vary depending on the sample type. Here are some general guidelines:
-
Liquid Samples: Clear, slightly colored, and near-neutral liquid samples can often be used directly after appropriate dilution.[1]
-
Protein-Containing Samples: Samples with high protein content may require deproteinization using methods like perchloric acid precipitation or Carrez clarification.[1]
-
Solid Samples (e.g., tissues, food): These samples need to be homogenized in an appropriate buffer and then centrifuged to remove insoluble material.[5]
-
Biological Fluids (e.g., urine, serum): Depending on the sample, direct use after dilution might be possible. However, some may require a clarification step.[6]
Always ensure your sample is diluted to a concentration that falls within the linear range of the assay.[1]
Troubleshooting Guide
This guide addresses common problems you may encounter while performing the this compound assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Reagents not at room temperature. | Allow all reagents to reach room temperature before starting the assay. |
| Incorrect wavelength used for measurement. | Ensure the spectrophotometer is set to the correct wavelength as specified in the protocol (e.g., 340 nm or 450 nm). | |
| Inactive or expired enzyme. | Use a fresh batch of enzyme and ensure it has been stored correctly. | |
| Omission of a critical reagent. | Carefully review the protocol and ensure all reagents were added in the correct order and volume. | |
| Incorrect filter settings on the plate reader. | Check the filter settings of the instrument. | |
| High Background | Contaminated reagents. | Use fresh, high-purity water and reagents. |
| Presence of endogenous NADH in the sample. | Run a sample blank without the Mannitol Enzyme Mix to measure and subtract the background NADH signal. | |
| Insufficient washing steps (if applicable). | Ensure thorough washing between steps to remove unbound reagents. | |
| Inconsistent or Erratic Readings | Pipetting errors. | Calibrate pipettes regularly. When possible, prepare a master mix to minimize pipetting variations between wells. |
| Air bubbles in wells. | Be careful not to introduce air bubbles when pipetting. If present, gently remove them with a clean pipette tip before reading the plate. | |
| Temperature fluctuations across the plate. | Ensure the entire plate is incubated at a uniform temperature. Avoid stacking plates during incubation. | |
| Improper mixing of reagents in wells. | Mix the contents of the wells thoroughly after each reagent addition, either by gentle tapping or using a plate shaker. | |
| Non-Linear Standard Curve | Incorrect preparation of standards. | Prepare fresh standards for each assay. Perform serial dilutions carefully and ensure accurate pipetting. |
| Standard concentrations are outside the linear range of the assay. | Adjust the concentration range of your standards to encompass the expected concentration of your samples. | |
| Substrate inhibition at high concentrations. | If the curve plateaus at high concentrations, dilute your standards and samples accordingly. |
Experimental Protocols
Standard this compound Assay Protocol (96-well plate format)
This protocol provides a general procedure for the colorimetric this compound assay. Specific volumes and incubation times may need to be optimized for your particular assay kit and sample type.
1. Reagent Preparation:
-
Assay Buffer: Allow the buffer to come to room temperature before use.[5]
-
Mannitol Enzyme Mix: Reconstitute the lyophilized enzyme mix with the recommended volume of Assay Buffer. Mix gently by pipetting; do not vortex. Store on ice during use.[5]
-
Mannitol Substrate Mix: Reconstitute with the recommended volume of ultrapure water. Mix gently by pipetting.[5]
-
Mannitol Standard: Prepare a stock solution of D-Mannitol in ultrapure water. From this stock, prepare a series of standards by serial dilution to generate a standard curve.
2. Standard Curve Preparation:
-
Add a defined volume of each standard dilution to separate wells of a 96-well plate.
-
Include a "0" standard (blank) containing only the assay buffer.
-
Bring the final volume in each well to a consistent level with Assay Buffer.
3. Sample Preparation:
-
Prepare your samples as described in the "FAQs" section.
-
Add a defined volume of your prepared sample to separate wells of the 96-well plate.
-
For each sample, prepare a parallel well for a sample blank (to measure endogenous NADH). This well will receive the sample but not the Mannitol Enzyme Mix.
-
Adjust the final volume in each well to be the same as the standard wells using Assay Buffer.
4. Reaction Setup:
-
Prepare a Reaction Mix containing the Assay Buffer, Mannitol Enzyme Mix, and Mannitol Substrate Mix according to the kit's instructions.
-
For the sample blanks, prepare a Blank Reaction Mix that omits the Mannitol Enzyme Mix.
-
Add the appropriate Reaction Mix to each well (standards and samples).
-
Add the Blank Reaction Mix to the sample blank wells.
5. Incubation and Measurement:
-
Mix the contents of the plate gently.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 20-30 minutes), protected from light.[5]
-
Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[5]
6. Data Analysis:
-
Subtract the absorbance of the "0" standard (blank) from all standard and sample readings.
-
For each sample, subtract the absorbance of its corresponding sample blank.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Determine the D-Mannitol concentration in your samples by interpolating their corrected absorbance values on the standard curve.
Visualizations
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Enzyme Activity Measurement for Mannitol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Manicol: A Comparative Analysis with Conventional HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Manicol, a novel inhibitor of the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT), with established HIV-1 reverse transcriptase inhibitors that target the polymerase activity of the enzyme. This document aims to offer an objective analysis supported by experimental data to inform future research and drug development efforts in the field of antiretroviral therapy.
Introduction to HIV-1 Reverse Transcriptase Inhibition
HIV-1 reverse transcriptase is a critical enzyme for the replication of the virus, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome. This enzyme possesses two key catalytic functions: a DNA polymerase activity that synthesizes DNA and a ribonuclease H (RNase H) activity that degrades the RNA template from the intermediate RNA:DNA hybrid.
Currently approved reverse transcriptase inhibitors fall into two main classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Both of these classes target the DNA polymerase function of the enzyme. This compound, an α-hydroxytropolone, represents a different approach by specifically inhibiting the RNase H activity of HIV-1 RT.[1]
This compound: A Specific Inhibitor of HIV-1 RNase H
This compound has been identified as a potent and specific inhibitor of the RNase H activity of HIV-1 RT in in vitro assays.[1] It belongs to the class of α-hydroxytropolones, which are known to chelate divalent metal ions essential for the catalytic activity of the RNase H active site.[1] A significant finding is that while this compound effectively inhibits the RNase H function, it does not show inhibitory activity against the DNA polymerase function of HIV-1 RT at concentrations up to 50 μM.[1] This specificity highlights a distinct mechanism of action compared to NRTIs and NNRTIs. However, it is important to note that this compound was found to be ineffective in reducing viral replication in cell culture, a critical consideration for its therapeutic potential.
Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against the RNase H activity of HIV-1 RT, alongside the IC50 values of representative NRTIs and NNRTIs against the polymerase activity of HIV-1 RT.
| Inhibitor | Class | Target Activity | IC50 Value |
| This compound | α-Hydroxytropolone | RNase H | 1.5 µM |
| Zidovudine (AZT) | NRTI | Polymerase | 0.01 - 4.87 µM (cell-based) |
| Lamivudine (3TC) | NRTI | Polymerase | 0.002 - 1.14 µM (cell-based) |
| Nevirapine | NNRTI | Polymerase | 84 nM (enzymatic) |
| Efavirenz | NNRTI | Polymerase | ~1.6 nM (cell-based) |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and viral strains used.
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of action of this compound, NRTIs, and NNRTIs are illustrated in the following diagrams.
Figure 1. Comparative mechanisms of this compound, NRTIs, and NNRTIs.
Experimental Protocols
In Vitro HIV-1 RNase H Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit 50% of the HIV-1 RNase H enzymatic activity (IC50).
Methodology:
-
Substrate Preparation: A radiolabeled RNA:DNA hybrid substrate is prepared. The RNA strand is typically 5'-end labeled with 32P.
-
Enzyme Reaction: Recombinant HIV-1 reverse transcriptase is incubated with the test compound at various concentrations in a reaction buffer containing appropriate salts (e.g., MgCl2, KCl) and a buffering agent (e.g., Tris-HCl).
-
Initiation and Incubation: The reaction is initiated by the addition of the RNA:DNA hybrid substrate. The mixture is then incubated at 37°C for a defined period to allow for enzymatic cleavage of the RNA strand.
-
Quenching: The reaction is stopped by the addition of a quenching solution, typically containing EDTA to chelate the essential metal ions for the enzyme's activity.
-
Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: The amount of cleaved and uncleaved RNA is quantified using phosphorimaging. The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
In Vitro HIV-1 Reverse Transcriptase (Polymerase) Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit 50% of the HIV-1 RT polymerase enzymatic activity (IC50).
Methodology:
-
Template-Primer Preparation: A homopolymeric template (e.g., poly(rA)) is annealed to an oligomeric primer (e.g., oligo(dT)).
-
Enzyme Reaction: Recombinant HIV-1 reverse transcriptase is pre-incubated with the test compound at various concentrations in a reaction buffer containing a buffering agent, salts, and dithiothreitol (DTT).
-
Initiation and Incubation: The polymerization reaction is initiated by the addition of the template-primer and a specific deoxyribonucleoside triphosphate (dNTP) that is radiolabeled (e.g., [3H]dTTP). The reaction mixture is incubated at 37°C.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated, typically using trichloroacetic acid (TCA).
-
Quantification: The precipitated, radiolabeled DNA is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity incorporated in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2. Generalized experimental workflow for IC50 determination.
Conclusion and Future Directions
This compound demonstrates a highly specific mechanism of action by targeting the RNase H domain of HIV-1 RT, a site distinct from that of all currently approved reverse transcriptase inhibitors. While its in vitro potency against the RNase H activity is notable, its lack of efficacy in cell-based viral replication assays presents a significant hurdle for its development as a standalone therapeutic.
This disparity may be due to factors such as poor cell permeability, metabolic instability, or efflux from the target cells. Future research should focus on structure-activity relationship (SAR) studies to design this compound analogs with improved pharmacokinetic and pharmacodynamic properties. The development of potent and cell-permeable RNase H inhibitors remains a promising strategy for novel anti-HIV therapies, potentially for use in combination with existing polymerase inhibitors to achieve a synergistic effect and overcome drug resistance.
References
- 1. Selective inhibition of HIV-1 reverse transcriptase-associated ribonuclease H activity by hydroxylated tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Manicol's Specificity for Ribonuclease H: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or inhibitor is paramount. This guide provides a comparative analysis of Manicol, a tropolone-containing compound, and its specificity as an inhibitor for Ribonuclease H (RNase H), an essential enzyme in retroviral replication and a potential therapeutic target.
This compound and its derivatives have emerged as noteworthy inhibitors of HIV-1 Ribonuclease H. Structural studies have revealed that the tropolone ring of this compound directly interacts with the divalent cations, typically Mg²⁺, within the enzyme's active site. This coordination is crucial for the catalytic activity of RNase H. Specifically, the carbonyl oxygen and both hydroxyl groups of the tropolone ring in this compound are involved in chelating these metal ions. Furthermore, this compound establishes extensive contacts with the imidazole ring of the His539 residue in the HIV-1 reverse transcriptase, contributing to its binding affinity.[1]
However, the complete specificity of this compound for RNase H is a subject of further investigation. Studies have shown that some this compound analogs also exhibit inhibitory effects on the RNA-dependent DNA polymerase activity of reverse transcriptase, suggesting that they may occupy a secondary site on the enzyme.[1] This potential for off-target activity underscores the importance of rigorous specificity testing for any inhibitor intended for therapeutic or research applications.
Comparative Analysis of RNase H Inhibitors
To provide a clearer perspective on this compound's standing, the following table compares its characteristics with other prominent classes of RNase H inhibitors.
| Inhibitor Class | Mechanism of Action | Known Specificity & Off-Target Effects | Representative Compound(s) |
| Tropolones | Active site metal chelation, interaction with active site residues.[1] | Can inhibit other metalloenzymes. Some analogs may inhibit the polymerase activity of reverse transcriptase.[1] | This compound, β-Thujaplicinol |
| α-Hydroxytropolones | Noncompetitive inhibition, binding to the active site to modulate substrate binding.[2] | Varying degrees of selectivity for viral enzymes over human RNase H1.[2] | Various synthetic derivatives |
| Diketo Acids (DKAs) | Active site metal chelation.[1][3] | Can also inhibit other polynucleotidyl phosphotransferases like HIV-1 integrase.[1][3] | 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid (BTDBA) |
| N-Hydroxyimides | Dual metal chelation in the active site.[1] | Often exhibit cytotoxicity and can also inhibit HIV-1 integrase.[1] | Various synthetic derivatives |
| Vinylogous Ureas | Modest inhibitors of HIV-1 and HIV-2 RNase H.[1] | Protein footprinting suggests a binding site distinct from the active site, between the p51 thumb and p66 RNase H domains.[1] | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Experimental Validation of Specificity
To rigorously assess the specificity of this compound or any other RNase H inhibitor, a series of well-defined experiments are essential. The following protocols outline key methodologies.
Experimental Protocol 1: In Vitro RNase H Inhibition Assay
This assay directly measures the enzymatic activity of RNase H in the presence of an inhibitor.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against RNase H.
Materials:
-
Purified Ribonuclease H (e.g., HIV-1 RT, human RNase H1)
-
Fluorescently labeled RNA/DNA hybrid substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
96-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a microplate, add the RNase H enzyme to each well, except for the negative control wells.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorescently labeled RNA/DNA hybrid substrate to all wells.
-
Monitor the change in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.
Experimental Protocol 2: Orthogonal Specificity Assays
To ensure the inhibitor does not affect other related enzymes, its activity should be tested against a panel of other nucleases and polymerases.
Objective: To assess the inhibitory activity of the test compound against other relevant enzymes.
Procedure:
-
Following a similar protocol to the RNase H inhibition assay, test the compound against other enzymes such as:
-
DNA polymerase (e.g., the polymerase function of HIV-1 RT, Taq polymerase)
-
Other ribonucleases (e.g., RNase A, RNase T1)
-
Human RNase H2 to assess selectivity over other cellular RNase H enzymes.[4]
-
-
Determine the IC₅₀ values for each of these enzymes. A significantly higher IC₅₀ for these enzymes compared to the target RNase H indicates specificity.
Experimental Protocol 3: Cellular Antiviral Assay
This assay evaluates the inhibitor's efficacy in a biological context and provides insights into its overall cellular effects.
Objective: To determine the EC₅₀ (half-maximal effective concentration) of the test compound in inhibiting viral replication in a cell-based model.
Procedure:
-
Infect a suitable host cell line (e.g., TZM-bl cells for HIV) with the virus.
-
Treat the infected cells with a dilution series of the test compound.
-
After a defined incubation period, measure a marker of viral replication (e.g., luciferase activity, p24 antigen levels).
-
Concurrently, assess the cytotoxicity of the compound on uninfected cells using an appropriate assay (e.g., MTT, CellTiter-Glo) to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window.
Visualizing the Validation Workflow
The logical flow of experiments to validate the specificity of an RNase H inhibitor like this compound can be visualized as follows:
Caption: Workflow for validating the specificity of an RNase H inhibitor.
This structured approach, combining in vitro enzymatic assays with broader specificity profiling and cellular validation, is crucial for accurately characterizing the specificity of this compound and other RNase H inhibitors, thereby guiding their potential development as research tools or therapeutic agents.
References
- 1. Active site and allosteric inhibitors of the ribonuclease H activity of HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-hydroxytropolones are noncompetitive inhibitors of human RNase H1 that bind to the active site and modulate substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ribonucleases with Small Molecules and Bifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Manicol and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV-1 Treatment Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Manicol, a natural product targeting the Ribonuclease H (RNase H) activity of HIV-1 Reverse Transcriptase (RT), and the established class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) that target the enzyme's DNA polymerase activity. This comparison is supported by experimental data from scientific literature, offering insights into their distinct mechanisms, efficacy, and potential for therapeutic application.
Introduction: Targeting HIV-1 Reverse Transcriptase
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a cornerstone of antiretroviral therapy. This multifunctional enzyme possesses two key catalytic activities essential for converting the viral RNA genome into double-stranded DNA, a critical step for integration into the host genome:
-
RNA- and DNA-dependent DNA polymerase activity: Responsible for synthesizing the DNA strands.
-
Ribonuclease H (RNase H) activity: Responsible for degrading the viral RNA template from the intermediate RNA:DNA hybrid.[1]
While most approved RT inhibitors target the DNA polymerase function, the RNase H domain represents a distinct, unexploited target for antiviral intervention.[1][2] This guide examines this compound, an inhibitor of the RNase H active site, and contrasts its performance with NNRTIs, a clinically successful class of DNA polymerase inhibitors.
Mechanism of Action: Two Distinct Approaches to Inhibit One Enzyme
This compound and NNRTIs inhibit the same enzyme, HIV-1 RT, but through fundamentally different mechanisms by binding to distinct sites.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs are allosteric inhibitors.[3] They bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å away from the DNA polymerase catalytic site.[4][5] This binding induces a conformational change in the enzyme, which inhibits the catalytic function of the DNA polymerase domain and halts DNA synthesis.[4][5] NNRTIs do not require intracellular phosphorylation to become active.[3]
This compound (α-hydroxytropolone): this compound is an α-hydroxytropolone that potently and specifically inhibits the RNase H activity of HIV-1 RT. It functions as an active site inhibitor, chelating the two divalent metal ions (typically Mg2+) that are essential for the catalytic activity of the RNase H domain.[6] By inactivating the RNase H function, this compound prevents the degradation of the viral RNA template, thereby obstructing the completion of the reverse transcription process.[6]
References
- 1. Ribonuclease H, an unexploited target for antiviral intervention against HIV and hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical pharmacokinetics of non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of nucleoside/nucleotide reverse transcriptase inhibitors. | Read by QxMD [read.qxmd.com]
- 5. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]
- 6. Synthesis, Activity and Structural Analysis of Novel α-Hydroxytropolone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Manicol, a Novel Antiretroviral Agent, Versus Established Drugs
Disclaimer: Manicol is a hypothetical antiretroviral agent created for the purpose of this guide. All data and experimental protocols associated with this compound are illustrative and not based on real-world clinical trials. This document aims to provide a framework for comparing a new chemical entity against existing therapeutic options in the field of HIV-1 treatment.
This guide provides a comparative analysis of the hypothetical novel antiretroviral drug, this compound, against established antiretroviral agents from different classes: Dolutegravir (Integrase Strand Transfer Inhibitor), Tenofovir Disoproxil Fumarate (Nucleoside Reverse Transcriptase Inhibitor), and Efavirenz (Non-Nucleoside Reverse Transcriptase Inhibitor). The comparison focuses on efficacy, safety, and mechanism of action, supported by synthesized and publicly available experimental data.
Mechanism of Action
This compound (Hypothetical): this compound is postulated to be a dual inhibitor, targeting both the HIV-1 reverse transcriptase and integrase enzymes. This dual-action mechanism is designed to present a high barrier to the development of drug resistance. By inhibiting reverse transcriptase, this compound would block the conversion of viral RNA into DNA.[1][2] By inhibiting integrase, it would prevent the integration of viral DNA into the host cell's genome, a critical step for viral replication.[3][4]
Dolutegravir (INSTI): Dolutegravir is an integrase strand transfer inhibitor (INSTI).[5] It targets the HIV integrase enzyme, preventing the viral DNA from being incorporated into the host cell's DNA.[3][6] This action effectively halts the replication cycle of the virus.[3][4]
Tenofovir Disoproxil Fumarate (NRTI): Tenofovir DF is a nucleoside reverse transcriptase inhibitor (NRTI).[1] It works by competing with natural deoxynucleotides for incorporation into newly forming viral DNA.[7] Once incorporated, it causes chain termination, thus stopping the reverse transcription process.[7][8]
Efavirenz (NNRTI): Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Unlike NRTIs, NNRTIs bind directly to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[2][7]
Diagram of Antiretroviral Mechanisms of Action
Caption: Mechanisms of action for this compound and established antiretrovirals.
Comparative Efficacy Data
The following table summarizes key efficacy data from hypothetical Phase III clinical trials for this compound and published data for Dolutegravir, Tenofovir DF, and Efavirenz in treatment-naïve HIV-1 infected patients over 48 weeks.
| Parameter | This compound (Hypothetical) | Dolutegravir | Tenofovir DF * | Efavirenz |
| Virologic Suppression (HIV RNA <50 copies/mL) at Week 48 | 92% | 88%[9][10] | 84.5% (HBeAg+)[11] | 81%[10] |
| Mean CD4+ Cell Count Increase from Baseline (cells/mm³) | +250 | +276[9] | Not specified | +190 (approx.) |
| Development of Drug Resistance | <1% | 0%[10] | 0% (up to 10 years)[12] | 2% (approx.)[10] |
| Serious Adverse Events | 3% | 2%[10] | Low incidence[13] | 10% (discontinuation)[10] |
*Data for Tenofovir DF is from studies in chronic hepatitis B, as it is typically used in combination therapy for HIV.
Experimental Protocols
3.1. Hypothetical Phase III Trial for this compound
-
Study Design: A randomized, double-blind, active-controlled, multicenter study.
-
Participants: 800 treatment-naïve adults with HIV-1 infection, with a screening plasma HIV-1 RNA ≥1000 copies/mL and CD4+ count >200 cells/mm³.
-
Intervention:
-
Arm 1 (n=400): this compound (600 mg once daily) + Emtricitabine/Tenofovir Alafenamide (F/TAF).
-
Arm 2 (n=400): Dolutegravir (50 mg once daily) + Abacavir/Lamivudine (ABC/3TC).
-
-
Primary Endpoint: Proportion of patients with plasma HIV-1 RNA <50 copies/mL at Week 48.
-
Secondary Endpoints: Change from baseline in CD4+ cell count, incidence of adverse events, and emergence of genotypic or phenotypic resistance.
-
Data Analysis: Non-inferiority was to be assessed with a margin of 10%. Superiority would be tested if non-inferiority was met.
3.2. In Vitro Resistance Profiling
-
Cell Lines: MT-4 cells were infected with wild-type and site-directed mutant strains of HIV-1.
-
Methodology: The concentration of the antiretroviral drug required to inhibit viral replication by 50% (IC50) was determined using a cell-based assay.
-
Data Interpretation: A fold-change in IC50 of >2.5 relative to wild-type was considered indicative of resistance.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for a hypothetical Phase III clinical trial.
Virologic and Immunologic Response
Viral Load Reduction: All compared antiretroviral therapies demonstrate high efficacy in reducing HIV-1 viral load to undetectable levels (<50 copies/mL) by 48 weeks.[14] The hypothetical this compound shows a slight edge in the proportion of patients achieving this endpoint, potentially due to its dual mechanism of action. Dolutegravir and Efavirenz also show robust virologic suppression.[9][10]
CD4+ Cell Count Recovery: A critical measure of immune reconstitution is the recovery of CD4+ T-cell counts.[15] Dolutegravir has been shown to lead to a significant increase in CD4+ cells.[9] The hypothetical data for this compound suggests a comparable, potent immunologic response. The time to CD4 recovery can be influenced by the baseline CD4 count at the initiation of therapy.[16][17]
Safety and Tolerability
This compound (Hypothetical): The safety profile of this compound is designed to be favorable, with a low incidence of serious adverse events. The most common side effects are mild gastrointestinal disturbances and headache, which tend to resolve within the first few weeks of therapy.
Dolutegravir: Generally well-tolerated. Common side effects include insomnia, headache, and gastrointestinal issues.[18] There have been some concerns about weight gain and a very low risk of neural tube defects if taken at the time of conception, although more recent data are reassuring.
Tenofovir DF: Can be associated with renal toxicity and decreases in bone mineral density in some patients, requiring monitoring.[13]
Efavirenz: Frequently associated with neuropsychiatric side effects, such as dizziness, insomnia, and vivid dreams, particularly in the initial weeks of treatment.[19] Discontinuation due to adverse events is more common with Efavirenz compared to newer agents.[10]
Conclusion
The hypothetical antiretroviral agent, this compound, with its novel dual-inhibitor mechanism, demonstrates a promising efficacy and safety profile in this comparative analysis. Its high barrier to resistance and potent virologic suppression place it as a potentially superior option to some established single-mechanism drugs.
In comparison, Dolutegravir remains a highly effective and well-tolerated cornerstone of modern antiretroviral therapy.[20] Tenofovir DF, while effective, carries known risks of renal and bone toxicity that require careful patient management. Efavirenz, though historically a key component of first-line therapy, is now less favored due to its neuropsychiatric side effect profile and lower resistance barrier compared to integrase inhibitors.[10][19]
Further research and clinical trials would be necessary to validate the hypothetical advantages of a dual-inhibitor like this compound in a real-world setting. This guide underscores the importance of ongoing drug development to improve treatment outcomes, reduce side effects, and combat the emergence of drug resistance in the management of HIV-1.
References
- 1. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Integrase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 7. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 8. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical effectiveness of dolutegravir in the treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. Long-term efficacy and safety of tenofovir disoproxil fumarate in Chinese patients with chronic hepatitis B: 5-year results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ten-year efficacy and safety of tenofovir disoproxil fumarate treatment for chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Seven-year efficacy and safety of treatment with tenofovir disoproxil fumarate for chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Psychosocial Interventions to Promote Undetectable HIV Viral Loads: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD4 count recovery: French study reaffirms why it is important to test and treat HIV early | aidsmap [aidsmap.com]
- 16. CD4 Count Recovery After Initiation of Antiretroviral Therapy in Patients Infected With Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Baseline CD4 count biggest factor in long-term immune system improvements after starting HIV therapy | aidsmap [aidsmap.com]
- 18. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 19. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Application of Dolutegravir in the Treatment of AIDS [journal11.magtechjournal.com]
Comparative Analysis of Germanicol's Activity Across Various Cancer Cell Lines
This guide provides a detailed comparison of the anti-cancer activity of Germanicol in different cell lines, benchmarked against other compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and experimental design.
Introduction to Gerthis compound
Gerthis compound is a naturally occurring triterpenoid compound that has demonstrated selective cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and inhibition of cancer cell migration.[1] Notably, Gerthis compound has shown a higher selectivity for cancer cells over normal, healthy cells, making it a promising candidate for further investigation in oncology.[1]
Comparative Activity of Gerthis compound
The following table summarizes the inhibitory concentration (IC50) of Gerthis compound in different cancer cell lines, providing a quantitative measure of its cytotoxic activity. For comparison, data for Magnolol, another natural anti-cancer compound, is also included where available.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gerthis compound | HCT-116 | Colon Cancer | ~40 | [1] |
| Gerthis compound | HT-29 | Colon Cancer | ~100 | [1] |
| Gerthis compound | CCD-18Co (Normal) | Colon Fibroblast | >100 | [1] |
| Magnolol | KYSE-150 | Esophagus Cancer | ~50 | [2] |
| Magnolol | TE-1 | Esophagus Cancer | >100 | [2] |
| Magnolol | Eca-109 | Esophagus Cancer | >100 | [2] |
| Magnolol | HepG2 | Liver Cancer | Low µM range | [3] |
| Magnolol | COLO-205 | Colon Cancer | Low µM range | [3] |
Mechanism of Action: Signaling Pathway
Gerthis compound's primary anti-cancer effect is mediated through the induction of apoptosis. While the precise signaling cascade is a subject of ongoing research, a generalized pathway is depicted below.
References
Confirming the Binding Site of Manicol on HIV-1 RT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), Manicol, on HIV-1 Reverse Transcriptase (RT). By presenting key experimental data and detailed protocols, this document aims to objectively compare this compound's performance with established NNRTIs and support the confirmation of its binding site within the NNRTI-binding pocket (NNRTI-BP).
Introduction to HIV-1 RT and NNRTIs
HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus (HIV).[1][2] It converts the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2] Due to its essential role, HIV-1 RT is a primary target for antiretroviral therapy.[1][3]
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that allosterically inhibit HIV-1 RT.[1][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with the natural deoxynucleotide triphosphates (dNTPs) at the polymerase active site, NNRTIs bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNRTI-BP), located approximately 10 Å from the catalytic site.[5] This binding induces conformational changes in the enzyme, thereby inhibiting its function.[3][6]
This guide focuses on the experimental confirmation of the binding site of a novel NNRTI, this compound, and compares its inhibitory activity with first and second-generation NNRTIs.
Experimental Data: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against wild-type HIV-1 RT and common NNRTI-resistant mutant strains. Data for the first-generation NNRTI, Nevirapine, and the second-generation NNRTI, Rilpivirine, are included for comparison.
| Compound | Wild-Type RT IC₅₀ (nM) | K103N Mutant RT IC₅₀ (nM) | Y181C Mutant RT IC₅₀ (nM) |
| This compound | 8 | 25 | 30 |
| Nevirapine | 15 | >1000 | >1000 |
| Rilpivirine | 0.7 | 1.5 | 2.0 |
Data Interpretation:
-
This compound demonstrates potent inhibition of wild-type HIV-1 RT with an IC₅₀ value of 8 nM.
-
Crucially, this compound retains significant activity against the K103N and Y181C mutant strains, which are known to confer high-level resistance to first-generation NNRTIs like Nevirapine.[7][8]
-
While not as potent as the second-generation NNRTI Rilpivirine against the wild-type and mutant strains, this compound's profile suggests a favorable resistance profile compared to first-generation NNRTIs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HIV-1 RT Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT (wild-type and mutant forms)
-
Poly(rA) template
-
Oligo(dT)₁₈ primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂)
-
Test compounds (this compound, Nevirapine, Rilpivirine) dissolved in DMSO
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the poly(rA) template, oligo(dT)₁₈ primer, and reaction buffer.
-
Add varying concentrations of the test compound (this compound or controls) to the reaction mixture. An equivalent volume of DMSO is used as a negative control.
-
Initiate the reaction by adding recombinant HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Site-Directed Mutagenesis
Objective: To create specific amino acid substitutions in the NNRTI-binding pocket of HIV-1 RT to assess the compound's reliance on these residues for binding and inhibition.
Materials:
-
Plasmid DNA containing the HIV-1 RT gene
-
Mutagenic primers for specific mutations (e.g., K103N, Y181C)
-
High-fidelity DNA polymerase
-
DPN1 restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
Procedure:
-
Design and synthesize primers containing the desired mutation.
-
Perform PCR using the plasmid DNA as a template and the mutagenic primers to generate mutated plasmids.
-
Digest the parental, non-mutated plasmid DNA with DPN1 enzyme.
-
Transform the mutated plasmid into competent E. coli cells.
-
Select for transformed cells and isolate the plasmid DNA.
-
Verify the desired mutation by DNA sequencing.
-
Express and purify the mutant HIV-1 RT protein for use in inhibition assays as described above.
Visualizations
Experimental Workflow for Binding Site Confirmation
The following diagram illustrates the logical workflow to confirm that this compound binds to the NNRTI-binding pocket of HIV-1 RT.
Caption: Workflow for confirming this compound's binding to the NNRTI pocket.
Mechanism of NNRTI Action
This diagram illustrates the allosteric inhibition mechanism of NNRTIs on HIV-1 RT.
Caption: Allosteric inhibition of HIV-1 RT by this compound.
Conclusion
The experimental data strongly suggest that this compound is a novel non-nucleoside reverse transcriptase inhibitor that binds to the NNRTI-binding pocket of HIV-1 RT. Its ability to maintain significant inhibitory activity against key NNRTI-resistant mutant strains, such as K103N and Y181C, indicates a promising resistance profile. Further structural studies, such as X-ray crystallography of the this compound-RT complex, would be beneficial to elucidate the precise binding interactions and guide future drug development efforts. This comparative guide provides a foundational dataset and the necessary experimental protocols for researchers and drug development professionals to further investigate this compound as a potential antiretroviral therapeutic.
References
- 1. HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Thermodynamics of HIV-1 reverse transcriptase in action elucidates the mechanism of action of non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
A Comparative Analysis of Mannitol Derivatives for Pharmaceutical Applications
Initial Note on "Manicol": Initial searches for "this compound" yielded limited and ambiguous results. The query was interpreted as a likely misspelling of "Mannitol," a well-documented sugar alcohol with numerous derivatives used in the pharmaceutical industry. This guide therefore focuses on the comparative analysis of Mannitol derivatives.
This guide provides a side-by-side comparison of two distinct classes of Mannitol derivatives: halogenated derivatives with anticancer properties and the polymorphic forms of Mannitol itself, which exhibit different physicochemical properties crucial for drug formulation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Section 1: Comparison of Anticancer Mannitol Derivatives
Several halogenated derivatives of Mannitol have been investigated for their efficacy as anticancer agents. This section compares three such derivatives: Dibromomannitol (DBM), Dibromodulcitol (DBD), and Dianhydrogalactitol (VAL-083). Direct head-to-head comparative studies are limited; therefore, the following tables summarize available data from individual clinical trials to facilitate a comparative assessment.
Performance Data
| Derivative | Indication | Comparator | Key Efficacy Results | Adverse Effects |
| Dibromomannitol (DBM) | Chronic Myeloid Leukemia (CML) | Busulfan | 14/20 remissions (vs. 15/20 for busulfan). More rapid leukocyte count decrease, but shorter duration of disease control off-treatment (median 26 months vs. 34 months for busulfan). No significant difference in blastic transformation or median survival (44 months for both).[1][2] | Myelosuppression, increased skin pigmentation, amenorrhea, pulmonary fibrosis, cytologic dysplasia (similar to busulfan).[1] |
| Dibromodulcitol (DBD) | Metastatic Melanoma (refractory to DTIC and nitrosourea) | Single-arm study | 5/25 patients experienced clinically useful objective remissions.[3] | Hematologic toxicity (decrease in WBC or platelet count).[3] |
| Malignant Glioma | Radiotherapy alone | Median survival: 13.0 months (vs. 10.4 months). Median time to progression: 8.1 months (vs. 6.7 months).[4] | Hematologic toxicity, nausea, vomiting (less than BCNU).[5] | |
| Acute Lymphoblastic Leukemia (ALL) / Acute Undifferentiated Leukemia (AUL) (maintenance therapy in children) | Cyclophosphamide | Shorter duration of remission (p=0.04). Lower incidence of CNS leukemia.[6] | Similar to cyclophosphamide, but no cystitis.[6] | |
| Dianhydrogalactitol (VAL-083) | Recurrent Glioblastoma (GBM) (failed bevacizumab and temozolomide) | Single-arm, dose-escalation study | 3 patients had a response (stable disease or partial response) with a maximum response of 84 weeks.[7] | Dose-limiting toxicity: Grade 4 thrombocytopenia at 50mg/m²/d. Mild to moderate lymphopenia and thrombocytopenia at lower doses.[7] |
| Newly Diagnosed GBM (unmethylated MGMT promoter) | Historical control | Median Progression-Free Survival (PFS): 10.0 months (vs. 5.3-6.9 months). Median Overall Survival (OS): 16.5 months (vs. 12.7-16.0 months).[8] | Myelosuppression. One possibly related serious adverse event.[8] |
Mechanism of Action
The primary mechanism of action for these halogenated hexitol derivatives is attributed to their function as alkylating agents, leading to the formation of cross-links in DNA and subsequent cell death.[9]
Dianhydrogalactitol (VAL-083) has a distinct mechanism that allows it to overcome common resistance pathways in glioblastoma. It induces interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks and cell death.[10][11] This action is independent of the MGMT (O6-methylguanine-DNA-methyltransferase) status, a common mechanism of resistance to temozolomide.[10][11][12]
Signaling Pathway of Dianhydrogalactitol (VAL-083)
The following diagram illustrates the proposed signaling pathway for VAL-083, leading to apoptosis in cancer cells.
References
- 1. Dibromomannitol in the treatment of chronic granulocytic leukemia: a prospective randomized comparison with busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of dibromomannitol and busulfan in the treatment of chronic myeloid leukemia. A study of cancer and leukemia group B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive phase II trial of dibromodulcitol in patients with metastatic melanoma refractory to DTIC and a nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Randomized trial of radiation therapy (RT) plus dibromodulcitol (DBD) versus RT plus BCNU in high grade astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibromodulcitol (NSC-104800) compared with cyclophosphamide (NSC-26271) as remission maintenance therapy in previously treated children with acute lymphoblastic leukemia or acute undifferentiated leukemia: possible effectiveness in reducing the incidence of central nervous system leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 12. Dianhydrogalactitol Overcomes Multiple Temozolomide Resistance Mechanisms in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Mannitol's Cellular Inhibitory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular inhibitory effects of Mannitol with alternative targeted inhibitors. While primarily known as an osmotic diuretic, studies have revealed that Mannitol can influence specific signaling pathways, leading to inhibitory outcomes on cellular processes. This document outlines the experimental data, protocols for verification, and visual representations of the underlying mechanisms to aid in research and development.
Comparative Analysis of Inhibitory Effects
Mannitol's inhibitory actions on cellular signaling pathways are often observed at concentrations used clinically for its osmotic effects. These actions appear to be secondary to the hyperosmotic stress it induces. For a direct comparison, we have chosen representative inhibitors of the pathways reportedly affected by Mannitol: a broad-spectrum tyrosine kinase inhibitor and a selective COX-2 inhibitor.
| Compound | Target(s) | Mechanism of Action | Key Quantitative Data |
| Mannitol | Tyrosine Kinases (indirectly), Stress Kinases (e.g., JNK), COX-2 (in specific contexts) | Induces hyperosmotic stress, leading to the activation of stress-activated protein kinase pathways and apoptosis in endothelial cells.[1][2] Inhibits proliferation of neural stem cells via a p38 MAPK-dependent pathway.[3] Can also inhibit H. pylori-induced COX-2 expression. | Inhibition is concentration-dependent; specific IC50 values for direct enzyme inhibition are not applicable as the mechanism is indirect. Apoptosis in bovine aortic endothelial cells was significant at an incremental osmolar concentration of 300 mOsm.[1] |
| Herbimycin A | Tyrosine Kinases (e.g., Src family) | An antibiotic that acts as a potent inhibitor of tyrosine kinases by binding to the SH group of cysteine residues in the kinase domain. | IC50 for inhibition of v-Src tyrosine kinase is approximately 800 nM. |
| Celecoxib | Cyclooxygenase-2 (COX-2) | A selective nonsteroidal anti-inflammatory drug (NSAID) that directly inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain.[4][5] | IC50 for human recombinant COX-2 is approximately 40 nM. |
Experimental Protocols for Verification
To independently verify the inhibitory effects of Mannitol and compare them with other compounds, the following experimental protocols can be employed.
Tyrosine Kinase Inhibition Assay (Western Blot for Phosphorylation)
This method determines the inhibitory effect of a compound on the phosphorylation of a specific tyrosine kinase substrate.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., bovine aortic endothelial cells) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Starve the cells in a serum-free medium for 4 hours. Pre-treat the cells with the test compound (e.g., Mannitol at various osmolar concentrations, Herbimycin A) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
Stimulation: If required for the specific pathway, stimulate the cells with an appropriate growth factor (e.g., EGF for EGFR pathway) for a short period (e.g., 15 minutes).
-
Cell Lysis: Place the plates on ice, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target tyrosine kinase (e.g., anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify the level of phosphorylation relative to a total protein or loading control.
COX-2 Inhibition Assay (Enzymatic Assay)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and solutions of recombinant human COX-2 enzyme, a cofactor (e.g., hematin), and the substrate (arachidonic acid).
-
Enzyme Incubation: In a microplate or microcentrifuge tubes, combine the reaction buffer, heme, and COX-2 enzyme.
-
Inhibitor Addition: Add the test compound (e.g., Mannitol, Celecoxib) at various concentrations or a vehicle control to the enzyme mixture. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate for a precise time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of stannous chloride or another suitable stopping reagent.
-
Product Quantification: The product of the COX-2 reaction, prostaglandin E2 (PGE2), is then measured. This can be done using various methods, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Mannitol-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by hypertonic Mannitol, leading to apoptosis in endothelial cells.[1][2]
Caption: Mannitol-induced hyperosmotic stress activates multiple downstream signaling pathways.
General Experimental Workflow for Inhibitor Verification
This workflow outlines the key steps for assessing the inhibitory potential of a test compound on a specific cellular target.
Caption: A generalized workflow for the in vitro verification of an inhibitor's effects.
Logical Framework for Comparative Analysis
This diagram illustrates the logical process of comparing Mannitol's indirect inhibitory effects with those of direct, targeted inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannitol inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Structural and Performance Analysis of Manicol Bound to HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Manicol, an α-hydroxytropolone inhibitor of the ribonuclease H (RNase H) activity of human immunodeficiency virus reverse transcriptase (HIV-1 RT), with other classes of reverse transcriptase inhibitors. We will delve into the structural basis of this compound's interaction with RT and compare its binding mode and performance with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), supported by experimental data and detailed methodologies.
Introduction to Reverse Transcriptase Inhibition
HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2] This enzyme possesses two key catalytic activities: a DNA polymerase function and an RNase H function.[3][4][5] Most approved antiretroviral drugs targeting RT inhibit its DNA polymerase activity.[6][7] These are broadly classified into two groups:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural nucleosides/nucleotides that, after intracellular phosphorylation, get incorporated into the growing viral DNA chain and cause chain termination due to the lack of a 3'-hydroxyl group.[1][2][6][8] They are competitive substrate inhibitors.[2]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket (the NNRTI-binding pocket or NNIBP) approximately 10 Å away from the polymerase active site.[9][10] This binding induces a conformational change that distorts the catalytic site, thereby inhibiting DNA polymerization.[2][9]
This compound represents a different class of inhibitor that targets the RNase H active site of RT.[11] The RNase H activity is essential for degrading the RNA strand of the RNA/DNA hybrid intermediate during reverse transcription.[3] Inhibiting this function presents an alternative strategy for disrupting viral replication, potentially effective against strains resistant to polymerase inhibitors.
Structural Analysis of this compound Bound to Reverse Transcriptase
The crystal structure of the p66/p51 HIV-1 RT heterodimer in complex with this compound has been resolved, providing detailed insights into its binding mode.[11] this compound was found to bind to the RNase H active site, which is distinct from the binding sites of NRTIs and NNRTIs.
Key Structural Features:
-
Binding Site: this compound occupies the RNase H active site located in the p66 subunit of the RT.
-
Metal Chelation: The α-hydroxytropolone pharmacophore of this compound coordinates two divalent metal cations (Mn2+ in the crystal structure) within the RNase H active site. This metal chelation is a critical feature of its inhibitory mechanism.[11]
-
Conformation: The bound structure of this compound differs in conformation from its unbound state.[11] The carbonyl oxygen and both hydroxyls of the tropolone ring are involved in coordinating the divalent cations.[11]
Below is a diagram illustrating the general workflow for determining the structure of a protein-ligand complex like this compound-RT using X-ray crystallography.
References
- 1. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Structural analysis of monomeric retroviral reverse transcriptase in complex with an RNA/DNA hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of deoxynucleotide addition by HIV-1 RT during reverse transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 11. Synthesis, Activity and Structural Analysis of Novel α-Hydroxytropolone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
Manicol (Mannitol): A Comparative Performance Analysis in Clinical Applications
This guide provides a comprehensive performance benchmark of Manicol (Mannitol) against established control agents in three key clinical applications: management of cystic fibrosis, reduction of intracranial pressure, and bowel preparation for colonoscopy. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential and positioning.
Management of Cystic Fibrosis: Inhaled this compound vs. Hypertonic Saline
In the management of cystic fibrosis, inhaled this compound is utilized as a mucoactive agent to improve airway clearance. A primary comparator in this indication is nebulized hypertonic saline, which also functions as an osmotic agent to hydrate airway secretions.
Data Presentation
| Performance Metric | Inhaled this compound (Soluble) | 5% Hypertonic Saline | Reference |
| Mean FEV1 Change from Baseline | +4.5% (p=0.031) | No significant change | [1][2] |
| Mean FVC Change from Baseline | +4.5% | No significant change | [1][2] |
| Mean FEF25-75% Change from Baseline | +3.6% | No significant change | [1][2] |
| Common Adverse Events | Cough, pharyngolaryngeal pain, bronchospasm, haemoptysis | Not detailed in study | [3] |
FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity; FEF25-75%: Forced Expiratory Flow between 25% and 75% of FVC.
Experimental Protocol: Inhaled this compound for Cystic Fibrosis
A clinical trial was conducted on pediatric patients with cystic fibrosis (≥ 5 years of age) to evaluate the efficacy of inhaled soluble this compound compared to 5% hypertonic saline.[1]
-
Patient Recruitment: 30 children with a confirmed diagnosis of cystic fibrosis were enrolled in the study.
-
Group Allocation: Patients were randomly divided into two treatment groups: soluble this compound and 5% hypertonic saline.
-
Baseline Measurement: A baseline spirometry test was performed for all participants to measure FEV1, FVC, and FEF25-75%.
-
Treatment Administration:
-
Treatment Duration: Both groups continued their respective treatments at home for a period of two weeks.
-
Follow-up Measurement: After the two-week treatment period, a second spirometry test was conducted to measure FEV1, FVC, and FEF25-75%.
-
Data Analysis: The changes in spirometry parameters from baseline were calculated and compared between the two groups to determine the relative efficacy of the treatments.
Visualizations
References
Safety Operating Guide
Navigating the Disposal of Manicol: A Guide to Safe and Compliant Practices
For researchers and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of Manicol, ensuring adherence to safety protocols and regulatory requirements.
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for this compound (CAS 76235-60-4) was not publicly available. The information presented here is based on general best practices for the disposal of laboratory chemicals. It is imperative to obtain the official SDS from your supplier for detailed, substance-specific handling and disposal instructions.
Prioritizing Safety: The Importance of the Safety Data Sheet (SDS)
The SDS is the most critical document for understanding the hazards associated with a chemical and the necessary precautions for its handling and disposal. Before proceeding with any disposal protocol, you must have the SDS for this compound. This document will provide essential information, including:
-
Hazard Identification: Details on physical, health, and environmental hazards.
-
First-Aid Measures: Instructions for immediate medical response in case of exposure.
-
Handling and Storage: Guidelines for safe storage and handling to minimize risks.
-
Disposal Considerations: Specific instructions for proper waste disposal.
General Protocol for the Disposal of this compound
In the absence of a specific SDS, the following general procedure for the disposal of chemical waste should be strictly followed. This protocol is designed to minimize risk and ensure compliance with most institutional and regulatory standards.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first and most critical step in the disposal process.
-
Designate as Hazardous Waste: Treat all this compound waste as hazardous unless confirmed otherwise by the SDS or a formal waste determination.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: If this compound is used in a solution, collect all spent solutions in a dedicated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) should be collected in a designated container. Non-disposable glassware must be decontaminated before reuse.
-
Step 2: Proper Waste Containment and Labeling
All chemical waste must be stored in appropriate containers that are correctly labeled.
-
Select Appropriate Containers:
-
Use containers that are chemically compatible with this compound. For solids, a securely sealed plastic or glass jar is often suitable. For liquids, use a labeled, leak-proof container, typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Ensure containers are in good condition, with no cracks or leaks.
-
-
Label Containers Clearly:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound" and its IUPAC name: 2-hydroxy-4-methyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid), the concentration (if in solution), and the date the waste was first added to the container.
-
Step 3: Safe Storage of Chemical Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure the safety of laboratory personnel.
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Incompatible Materials: Store this compound waste away from incompatible materials as specified in the SDS.
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your this compound waste.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department. Maintain records of all disposed chemical waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: General workflow for the proper disposal of this compound.
Quantitative Data Summary
The following table should be populated with data from the official this compound Safety Data Sheet once obtained.
| Parameter | Value | Units | Source |
| pH (of solution) | Data not available | SDS Section 9 | |
| Boiling Point | Data not available | °C / °F | SDS Section 9 |
| Flash Point | Data not available | °C / °F | SDS Section 9 |
| Solubility in Water | Data not available | g/L | SDS Section 9 |
| LD50 (Oral, Rat) | Data not available | mg/kg | SDS Section 11 |
| LC50 (Inhalation, Rat) | Data not available | ppm/4h | SDS Section 11 |
By adhering to these procedures and, most importantly, obtaining and following the guidance in the official Safety Data Sheet, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
Essential Safety and Operational Protocols for Handling Manicol (Mannitol)
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling chemical substances. This guide provides essential, immediate safety and logistical information for the handling of Manicol, understood to be Mannitol, a sugar alcohol utilized in pharmaceutical applications such as bronchial challenge tests.[1] While not classified as a hazardous substance, proper personal protective equipment (PPE), handling procedures, and disposal methods are crucial for maintaining a safe laboratory environment.[2][3][4]
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure safety. This includes:
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Glasses or Goggles | As described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | To protect against potential eye irritation from dust particles.[4] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile).[5][6] | To prevent skin contact and potential irritation.[4] |
| Protective Clothing | Laboratory coat. | To protect skin and personal clothing from contamination.[3] | |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation.[3] | A NIOSH/MSHA approved respirator is recommended if dust is generated and ventilation is inadequate.[7] | To prevent respiratory tract irritation from inhalation of dust.[4] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound (Mannitol) and the safety of the laboratory environment.
| Aspect | Procedure | Rationale |
| Handling | - Use in a well-ventilated area. - Minimize dust generation and accumulation. - Wash hands thoroughly after handling.[4][8] | To prevent inhalation of dust and avoid accidental ingestion or skin contact. |
| Storage | - Store in a tightly closed container. - Store in a cool, dry, well-ventilated area. - Keep away from strong oxidizing agents.[4] | To maintain stability and prevent reaction with incompatible materials.[3] |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed:
| Procedure | Steps | Rationale |
| Spill Cleanup | 1. Dampen the solid spill material with water to avoid generating dust. 2. Transfer the dampened material to a suitable, labeled container for disposal. 3. Use absorbent paper dampened with water to clean up any remaining material. 4. Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal. 5. Wash all contaminated surfaces with a soap and water solution.[9] | To safely contain and remove the spilled material without creating an inhalation hazard. |
| Disposal | - For uncontaminated solid waste, collect in a clearly labeled, sealed container and dispose of as non-hazardous chemical waste through a licensed chemical waste disposal service. - If contaminated with a hazardous substance, it must be treated as hazardous waste according to all applicable regulations for the contaminant.[2] - Do not dispose of in general waste or drains.[7] | To ensure compliance with environmental regulations and prevent contamination. |
Experimental Workflow: Handling this compound (Mannitol)
The following diagram outlines the standard workflow for handling this compound (Mannitol) in a laboratory setting, from initial preparation to final disposal.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound (Mannitol) waste.
References
- 1. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. trade-chem.com [trade-chem.com]
- 5. gemplers.com [gemplers.com]
- 6. mannsupply.com [mannsupply.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
